AKT-IN-26
Description
The exact mass of the compound 5-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide is 435.10012521 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-14-18(19(25-30-14)15-6-3-2-4-7-15)20(27)24-16-8-10-17(11-9-16)31(28,29)26-21-22-12-5-13-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEGZWIILLRUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AKT Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "AKT-IN-26" is not available in the public domain as of November 2025. This guide will, therefore, focus on the well-characterized, allosteric AKT inhibitor MK-2206 as a representative example to illustrate the mechanism of action, experimental evaluation, and signaling pathway interactions typical of this class of therapeutic agents.
Introduction to AKT Signaling
The serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1] This pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[2][3] Three highly homologous isoforms of AKT exist: AKT1, AKT2, and AKT3, each with distinct and sometimes overlapping functions.[4][5] The activation of AKT is a multi-step process initiated by growth factors or cytokines, leading to the recruitment of AKT to the cell membrane and its subsequent phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2, resulting in its full enzymatic activity.[6]
MK-2206: A Case Study of an Allosteric AKT Inhibitor
MK-2206 is a potent and selective, orally bioavailable allosteric inhibitor of all three AKT isoforms.[7] Unlike ATP-competitive inhibitors that bind to the kinase domain's ATP-binding pocket, allosteric inhibitors like MK-2206 bind to a site distinct from the active site, inducing a conformational change that prevents AKT from adopting its active state. This mode of inhibition offers potential for greater selectivity and a different resistance profile compared to traditional kinase inhibitors.
Mechanism of Action
MK-2206 binds to the pleckstrin homology (PH) domain and the kinase domain of AKT, locking the kinase in an inactive conformation. This prevents the crucial phosphorylation at both T308 and S473, thereby inhibiting its kinase activity.[7] By blocking AKT signaling, MK-2206 effectively abrogates the downstream cellular processes that are dependent on active AKT.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits AKT and PDK1 to the plasma membrane. Full activation of AKT requires phosphorylation by both PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream targets to promote cell survival, growth, and proliferation.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Quantitative Data
The potency of MK-2206 has been characterized in various assays, as summarized in the table below.
| Assay Type | Target | IC50 (nM) | Reference |
| Enzyme Assay | AKT1 | 8 | [7] |
| Enzyme Assay | AKT2 | 12 | [7] |
| Enzyme Assay | AKT3 | 65 | [7] |
| Cell-based Assay | pAKT (Ser473) | ~5 | [7] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.
Methodology:
-
Recombinant human AKT1, AKT2, or AKT3 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The compound of interest (e.g., MK-2206) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Phosphorylation
Objective: To assess the effect of a compound on AKT phosphorylation in a cellular context.
Methodology:
-
Cancer cell lines with constitutively active AKT signaling (e.g., those with PTEN loss or PIK3CA mutations) are cultured.
-
Cells are treated with the compound at various concentrations for a specified duration.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (pAKT-S473 and pAKT-T308) and total AKT.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of protein levels.
This workflow illustrates the key steps in performing a Western blot to analyze the inhibition of AKT phosphorylation by a test compound.
Caption: Western Blot Experimental Workflow.
Cell Viability/Proliferation Assay
Objective: To determine the effect of a compound on the growth and survival of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the compound at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed.
-
Commonly used methods include:
-
MTT/XTT assays: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
The absorbance or luminescence is measured, and the concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
Downstream Effects of AKT Inhibition
Inhibition of AKT by compounds like MK-2206 leads to a cascade of downstream effects, ultimately impacting cell fate.
This diagram illustrates how AKT inhibition affects key downstream pathways, leading to decreased cell survival and proliferation.
Caption: Downstream Effects of AKT Inhibition.
By inhibiting AKT, MK-2206 can:
-
Induce Apoptosis: Through the de-repression of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[3]
-
Inhibit Cell Cycle Progression: By preventing the phosphorylation and inactivation of cell cycle inhibitors like p21 and p27.[3]
-
Reduce Protein Synthesis and Cell Growth: By inhibiting the mTORC1 pathway, a key regulator of protein translation.[4]
Conclusion
The development of AKT inhibitors represents a promising strategy in cancer therapy. Allosteric inhibitors like MK-2206 provide a distinct mechanism of action that may offer advantages in terms of selectivity and overcoming resistance. A thorough understanding of their interaction with the AKT signaling pathway, quantified by a suite of in vitro and cell-based assays, is crucial for their preclinical and clinical development. The experimental protocols and data presented in this guide serve as a foundational framework for the characterization of novel AKT inhibitors.
References
- 1. dovepress.com [dovepress.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of a Potent Allosteric AKT Inhibitor: A Case Study of MK-2206
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a cascade that is fundamental to regulating cell proliferation, survival, growth, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making AKT a prime target for therapeutic intervention.[2] The aberrant activation of AKT can occur through various mechanisms, including mutations in the PI3K catalytic subunit (PIK3CA), loss of the tumor suppressor PTEN, or activating mutations in AKT itself.[1]
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of a potent and selective allosteric AKT inhibitor. As the specific compound "AKT-IN-26" is not documented in publicly available literature, this report uses the well-characterized clinical candidate MK-2206 as a representative example of a modern AKT inhibitor. MK-2206 is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) that has undergone extensive preclinical and clinical investigation.[3][4]
Discovery and Mechanism of Action
MK-2206 was developed by Merck as a highly selective, non-ATP competitive inhibitor of AKT.[5] Unlike ATP-competitive inhibitors that bind to the kinase domain, MK-2206 is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of AKT.[6] This mechanism offers a distinct advantage in terms of selectivity over other kinases.
The binding of MK-2206 to the PH domain prevents the translocation of AKT to the plasma membrane, a critical step for its activation.[7] Normally, upon upstream signaling, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which acts as a docking site for the PH domains of both AKT and its upstream activator, PDK1.[1][8] By occupying the PH domain, MK-2206 sterically hinders this interaction, thus preventing the subsequent phosphorylation of AKT at threonine 308 (by PDK1) and serine 473 (by mTORC2), which are required for its full activation.[5][6] This inhibition of AKT activation leads to the suppression of downstream signaling, resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[5][6]
Quantitative Biological Data
The inhibitory activity of MK-2206 has been quantified against the three AKT isoforms in both enzymatic and cell-based assays. The following tables summarize the key potency data.
Table 1: In Vitro Enzymatic Inhibition of AKT Isoforms by MK-2206
| AKT Isoform | IC50 (nM) | Reference(s) |
| AKT1 | 5 - 8 | [3][5][9] |
| AKT2 | 12 | [3][5][9] |
| AKT3 | 65 | [3][5][9] |
Table 2: Cellular Growth Inhibition (IC50) of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| CNE-1 | Nasopharyngeal Carcinoma | 3 - 5 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | 3 - 5 | [3] |
| HONE-1 | Nasopharyngeal Carcinoma | 3 - 5 | [3] |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 | [3] |
| A431 (Ras WT) | Epidermoid Carcinoma | 5.5 | |
| HCC827 (Ras WT) | Non-Small Cell Lung Cancer | 4.3 | |
| NCI-H292 (Ras WT) | Mucoepidermoid Carcinoma | 5.2 | |
| NCI-H460 (PIK3CA mutant) | Non-Small Cell Lung Cancer | 3.4 |
Synthesis of MK-2206
While a detailed, step-by-step protocol for the synthesis of MK-2206 is proprietary, the chemical structure, 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-[5][6][9]triazolo[4,3-a]pyridin-3(2H)-one, indicates a multi-step synthesis involving the construction of a complex heterocyclic core.[5][9] The synthesis would likely involve the following key transformations:
-
Formation of the triazolopyridine core: This could be achieved through the condensation of a substituted aminopyridine with a hydrazine derivative, followed by cyclization to form the fused triazole ring system.
-
Introduction of the phenyl and aminocyclobutylphenyl moieties: These aromatic groups would likely be installed via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, onto a halogenated precursor of the triazolopyridine core.
-
Synthesis of the aminocyclobutyl fragment: The 1-amino-1-phenylcyclobutane moiety is a key component and would require a separate synthetic route, potentially involving a Ritter reaction on a cyclobutanol precursor or a related amination strategy.
The overall synthesis would require careful control of reaction conditions and purification at each step to achieve the final product with high purity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize an AKT inhibitor like MK-2206.
In Vitro AKT Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of purified AKT isoforms.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of a biotinylated peptide substrate by AKT kinase. Inhibition of the kinase results in a decreased fluorescence signal.[6]
-
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes.
-
GSK-derived biotinylated peptide substrate.[6]
-
ATP and MgCl2.
-
HTRF detection reagents: Lanthanide chelate (Lance)-coupled anti-phosphopeptide antibody and streptavidin-linked allophycocyanin (SA-APC).[6]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1% PEG, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% BSA).
-
Quench buffer (e.g., 50 mM HEPES, pH 7.3, 16.6 mM EDTA, 0.1% BSA, 0.1% Triton X-100, and HTRF detection reagents).[6]
-
MK-2206 stock solution in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of MK-2206 in assay buffer.
-
In a 384-well plate, add 1 µL of the diluted MK-2206 or vehicle (DMSO).[6]
-
Add 10 µL of the peptide working solution to each well.[6]
-
Add 16 µL of the ATP/MgCl2 working solution to each well.[6]
-
Initiate the reaction by adding 13 µL of the AKT enzyme working solution to each well.[6]
-
Incubate the plate for 50 minutes at room temperature.[6]
-
Stop the reaction by adding 60 µL of HTRF quench buffer.[6]
-
Incubate for at least 30 minutes at room temperature to allow for signal development.[6]
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell Proliferation Assay (MTT or SRB Assay)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of viable cells, while the SRB assay measures total protein content. Both provide a quantitative measure of cell proliferation.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
MK-2206 stock solution in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) staining solution.
-
Solubilization buffer (for MTT) or 10 mM Tris base (for SRB).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate for 24 hours.[6]
-
Treat the cells with serial dilutions of MK-2206 (e.g., 0, 0.3, 1, 3 µM) and incubate for 72 to 96 hours.[6]
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the dye with Tris base.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis of AKT Pathway Phosphorylation
This method is used to confirm the mechanism of action by observing the phosphorylation status of AKT and its downstream targets in treated cells.
-
Principle: Western blotting uses antibodies to detect specific proteins and their phosphorylated forms in cell lysates, providing a semi-quantitative measure of protein expression and activation.
-
Materials:
-
Cancer cell lines.
-
MK-2206.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-PRAS40, anti-phospho-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of MK-2206 for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of MK-2206 on protein phosphorylation.
-
Visualizations
The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for inhibitor characterization.
Caption: PI3K/AKT Signaling Pathway and Site of MK-2206 Inhibition.
Caption: General Experimental Workflow for AKT Inhibitor Characterization.
Conclusion
The development of potent and selective AKT inhibitors like MK-2206 represents a significant advancement in targeted cancer therapy. By employing an allosteric mechanism of action, these inhibitors can achieve high selectivity and overcome some of the challenges associated with ATP-competitive kinase inhibitors. The comprehensive characterization of such compounds, from initial discovery and synthesis through to detailed in vitro and in vivo evaluation, is crucial for their successful translation into clinical candidates. This guide provides a framework for understanding the key technical aspects of this process, using MK-2206 as an illustrative case study for the broader class of AKT inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-2206 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. WO2017037578A3 - Pharmaceutical combination comprising (a) the alpha-isoform specific pi3k inhibitor alpelisib (byl719) and (b) an akt inhibitor, preferably mk-2206, afuresertib or uprosertib, and the use thereof in the treatment/prevention of cancer - Google Patents [patents.google.com]
- 8. Mk-2206 | C25H21N5O | CID 24964624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
An In-Depth Technical Guide to AKT-IN-26
Introduction
AKT-IN-26, also identified as Compound 453, is a notable inhibitor of the AKT signaling pathway. This pathway, also known as the PI3K/AKT pathway, is a critical intracellular signaling cascade that plays a central role in regulating cell survival, growth, proliferation, and metabolism. Dysregulation of the AKT pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention. This compound exerts its inhibitory effect by specifically binding to the Pleckstrin homology (PH) domain of the AKT protein.[1][2][3][4] This mode of action distinguishes it from many other AKT inhibitors that target the ATP-binding site of the kinase domain. By interacting with the PH domain, this compound prevents the recruitment of AKT to the cell membrane, a crucial step for its activation.
Mechanism of Action: Targeting the PH Domain
The activation of AKT is a multi-step process initiated by upstream signals, such as growth factors, which activate phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. The PH domain of AKT has a high affinity for PIP3, and this interaction recruits AKT from the cytoplasm to the plasma membrane.
Once localized at the membrane, AKT is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by other kinases, leading to its full activation. Activated AKT then phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular processes.
This compound functions as an allosteric inhibitor by binding to the PH domain. This binding event sterically hinders the interaction between the PH domain and PIP3, thus preventing the translocation of AKT to the cell membrane and its subsequent activation.
Quantitative Data
Currently, specific quantitative data for this compound, such as IC50 or Ki values from primary peer-reviewed literature, are not publicly available. Commercial suppliers characterize it as an AKT inhibitor that binds to the PH domain, but detailed binding affinities and inhibitory concentrations from specific assays have not been published.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. General methodologies for characterizing similar AKT PH domain inhibitors are described in the scientific literature and typically involve the following assays:
In Vitro Kinase Assays
To determine the inhibitory activity of a compound against AKT, in vitro kinase assays are commonly employed. These assays measure the phosphorylation of a substrate peptide by the purified AKT enzyme in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, can then be calculated.
Cellular Assays
To assess the effect of an inhibitor on the AKT pathway within a cellular context, Western blotting is a standard technique. Cancer cell lines with a constitutively active AKT pathway are often used. These cells are treated with the inhibitor at various concentrations, and cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated AKT (p-AKT) and phosphorylated downstream targets of AKT, such as GSK3β and PRAS40. A reduction in the levels of these phosphorylated proteins indicates inhibition of the AKT pathway.
Cell Proliferation Assays
The anti-proliferative effects of an AKT inhibitor are typically evaluated using assays such as the MTT or SRB assay. Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period. The assay then measures the number of viable cells, allowing for the determination of the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the AKT signaling pathway and a general experimental workflow for characterizing an AKT inhibitor.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
Technical Guide: Target Validation of the Pan-AKT Inhibitor AKT-IN-26
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: AKT-IN-26 is a hypothetical molecule used for illustrative purposes. The data and protocols presented herein are representative examples based on established methodologies for validating inhibitors of the AKT pathway and are intended to serve as a technical guide.
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, one of the most frequently dysregulated pathways in human cancer.[1] This pathway integrates signals from growth factors and cytokines to regulate fundamental cellular processes, including cell proliferation, survival, growth, and metabolism.[2][3] The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3, which have both overlapping and distinct functions.[3][4] Hyperactivation of AKT signaling, often driven by genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1 itself, is a common feature of many cancers and is associated with tumor progression and resistance to therapy.[4][5][6]
Consequently, AKT is a prime therapeutic target in oncology.[5] This document provides a comprehensive technical guide for the preclinical target validation of a novel pan-AKT inhibitor, designated This compound . It outlines the essential biochemical and cellular assays required to confirm its mechanism of action, assess its potency and selectivity, and demonstrate its functional effects on cancer cells.
The PI3K/AKT Signaling Pathway
The activation of the AKT pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1), to the membrane.[8] This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2).[8]
Full activation of AKT enables it to phosphorylate a wide array of downstream substrates, thereby regulating numerous cellular functions. Key downstream effects include:
-
Cell Growth and Proliferation: Mediated through the phosphorylation and inactivation of the TSC1/TSC2 complex, which relieves its inhibition of mTORC1, a master regulator of protein synthesis.[1][9]
-
Cell Survival and Anti-Apoptosis: Achieved by phosphorylating and inhibiting pro-apoptotic proteins such as BAD and the Forkhead box O (FOXO) family of transcription factors.[1][7]
-
Metabolism: Promoted by regulating glucose uptake and glycogen synthesis through the phosphorylation of glycogen synthase kinase 3β (GSK3β).[9]
The inhibitory action of this compound is designed to block the kinase activity of all three AKT isoforms, thereby preventing the phosphorylation of these downstream targets and inhibiting tumor cell growth and survival.
Biochemical Characterization
The initial step in target validation is to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms. This establishes the compound's potency and selectivity at the molecular level.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human AKT1, AKT2, and AKT3 kinases.
Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay [10]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Reconstitute purified, active human AKT1, AKT2, and AKT3 enzymes in kinase buffer to a working concentration (e.g., 5-10 ng per reaction).
-
Prepare a substrate/ATP mix containing a specific AKT peptide substrate (e.g., GSK3α peptide) and ATP at a concentration near its Km value (e.g., 25 µM).
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.
-
Add 2 µL of the diluted AKT enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to DMSO controls.
-
Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data: Biochemical Potency and Selectivity
The potency of this compound against all three AKT isoforms should be established. For comparison, data for well-characterized AKT inhibitors are often presented.[9][11][12][13] Furthermore, to assess selectivity, this compound should be profiled against a panel of other kinases, particularly those within the AGC kinase family (e.g., PKA, ROCK, SGK).
Table 1: Hypothetical Biochemical Profile of this compound
| Target Kinase | This compound IC50 (nM) |
|---|---|
| AKT1 | 8 |
| AKT2 | 12 |
| AKT3 | 60 |
| PKA | >10,000 |
| ROCK1 | >5,000 |
| SGK1 | 850 |
| PDK1 | >10,000 |
Data are hypothetical and for illustrative purposes.
Cellular Target Engagement and Pathway Modulation
After confirming biochemical potency, it is crucial to demonstrate that this compound can enter cells, bind to its target, and inhibit the AKT signaling pathway. This is typically assessed by measuring the phosphorylation status of AKT and its key downstream substrates.
Western Blot Analysis of Phospho-AKT
Objective: To quantify the dose-dependent inhibition of AKT phosphorylation at Ser473 and Thr308, as well as the phosphorylation of downstream targets like GSK3β and PRAS40, in a cancer cell line.
Methodology: Western blotting provides a semi-quantitative method to measure changes in specific protein phosphorylation levels following inhibitor treatment.[7]
Experimental Protocol: Western Blotting [7][14][15]
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known activated PI3K/AKT pathway (e.g., BT474c, MCF-7, or U87-MG) in 6-well plates and allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000, 5000 nM) for a fixed duration (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest lysates and clear them by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-pAKT Ser473, anti-pAKT Thr308, anti-pGSK3β, anti-pPRAS40, or total AKT as a loading control).
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize phospho-protein signals to the total protein or a loading control (e.g., β-actin).
-
Quantitative Data: Cellular Pathway Inhibition
The results should demonstrate a clear dose-dependent reduction in the phosphorylation of AKT and its downstream substrates, indicating effective target engagement in a cellular context.
Table 2: Hypothetical Cellular IC50 Values for Pathway Marker Inhibition in BT474c Cells
| Phospho-Protein Target | Cellular IC50 (nM) for this compound |
|---|---|
| pAKT (Ser473) | 250 |
| pAKT (Thr308) | 280 |
| pPRAS40 (Thr246) | 310 |
| pGSK3β (Ser9) | 350 |
Data are hypothetical and for illustrative purposes. Cellular potency is typically lower than biochemical potency due to factors like cell permeability and ATP competition.[5]
Functional Cellular Assays
The ultimate goal of inhibiting AKT is to elicit a functional anti-cancer response, such as inhibiting proliferation or inducing apoptosis.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of a panel of cancer cell lines with diverse genetic backgrounds, particularly regarding the status of the PI3K/AKT pathway.
Methodology: A colorimetric assay such as WST-1 or MTT is used to measure the metabolic activity of cells, which correlates with the number of viable cells.[17]
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cell lines into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM). Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the percentage of viable cells against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Quantitative Data: Anti-Proliferative Activity
The sensitivity of cell lines to AKT inhibitors often correlates with the presence of activating mutations in the PI3K/AKT pathway.[5][9][19] Therefore, a panel of cell lines with known genetic backgrounds should be tested.
Table 3: Hypothetical Anti-Proliferative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration | This compound IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.45 |
| BT474c | Breast Cancer | PIK3CA Mutant | 0.38 |
| MDA-MB-468 | Breast Cancer | PTEN Null | 0.60 |
| ZR-75-1 | Breast Cancer | Wild-Type | 2.5 |
| NCI-H460 | Lung Cancer | PIK3CA Mutant | 0.55 |
| Calu-6 | Lung Cancer | KRAS Mutant | >10 |
| U87-MG | Glioblastoma | PTEN Null | 0.75 |
Data are hypothetical and for illustrative purposes, based on trends observed for inhibitors like MK-2206 and Capivasertib.[19][20]
Conclusion
The target validation of a novel AKT inhibitor like this compound requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides the necessary steps to robustly characterize the compound. Successful validation involves:
-
Demonstrating Potent Biochemical Inhibition: Confirming high potency against all three AKT isoforms with strong selectivity over other kinases.
-
Confirming Cellular Target Engagement: Showing a clear, dose-dependent inhibition of AKT phosphorylation and downstream pathway signaling within cancer cells.
-
Establishing Functional Anti-Cancer Activity: Linking target engagement to a desired phenotypic outcome, such as the inhibition of proliferation, particularly in cell lines with a hyperactivated PI3K/AKT pathway.
The collective data from these biochemical and cellular studies will form the core of the preclinical data package, providing a strong rationale for the continued development of this compound as a potential therapeutic agent for cancers with a dysregulated AKT pathway.
References
- 1. onclive.com [onclive.com]
- 2. What is Capivasertib used for? [synapse.patsnap.com]
- 3. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5363 [openinnovation.astrazeneca.com]
- 6. JAGUAR: A randomized phase II study of the AKT inhibitor ipatasertib (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. - ASCO [asco.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Probing the PI3K/AKT Signaling Axis: A Technical Guide to PH Domain-Targeting AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. A key regulatory step in this pathway is the recruitment of the serine/threonine kinase AKT to the plasma membrane, a process mediated by the binding of its Pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Small molecule inhibitors that target this interaction offer a promising strategy for attenuating oncogenic AKT signaling. This guide provides a technical overview of the signaling pathway and the experimental methodologies used to characterize PH domain-targeting AKT inhibitors, with a focus on providing a framework for their preclinical evaluation. While specific quantitative data for a compound designated "AKT-IN-26" is not publicly available, this document will utilize data from other well-characterized allosteric AKT inhibitors to illustrate key concepts and experimental approaches.
The AKT Signaling Pathway: A Central Node in Cellular Regulation
The activation of AKT is a multi-step process initiated by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. AKT, via its PH domain, binds to PIP3 at the plasma membrane, leading to a conformational change that allows for its phosphorylation and full activation by phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 (Thr308) and by the mechanistic target of rapamycin complex 2 (mTORC2) at serine 473 (Ser473).[1]
Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include:
-
mTORC1: Activation of mTORC1 through phosphorylation of TSC2 and PRAS40 promotes protein synthesis and cell growth.[1]
-
GSK3β: Inhibition of glycogen synthase kinase 3β (GSK3β) by AKT phosphorylation is involved in glycogen metabolism and cell survival.
-
FOXO transcription factors: Phosphorylation of Forkhead box O (FOXO) proteins by AKT leads to their cytoplasmic sequestration and inhibition of their pro-apoptotic and cell cycle arrest functions.
-
MDM2: AKT-mediated phosphorylation of MDM2 promotes the degradation of the tumor suppressor p53.[2]
-
BAD: Phosphorylation of the pro-apoptotic protein BAD by AKT inhibits its function, thereby promoting cell survival.[2]
Mechanism of Action of PH Domain-Targeting AKT Inhibitors
Allosteric inhibitors that bind to the PH domain of AKT, such as the conceptual "this compound," prevent the localization of AKT to the plasma membrane.[3] This blockade of membrane translocation inhibits the subsequent phosphorylation and activation of AKT by its upstream kinases, PDK1 and mTORC2. Consequently, the entire downstream signaling cascade is suppressed, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated PI3K/AKT pathway.
Quantitative Analysis of Inhibitor Potency
The potency of an AKT inhibitor is determined through various biochemical and cell-based assays. The following table summarizes key quantitative parameters, using data from the allosteric inhibitor AKT-IN-1 (AZD-26) as a representative example due to the lack of specific data for this compound.
| Parameter | Description | Representative Value (AKT-IN-1) | Reference |
| IC50 (AKT) | The half-maximal inhibitory concentration against AKT kinase activity. | 1.04 µM | [4] |
| IC50 (pAKT Thr308) | The half-maximal inhibitory concentration for the phosphorylation of AKT at Thr308 in cells. | 0.422 µM | [4] |
| IC50 (pAKT Ser473) | The half-maximal inhibitory concentration for the phosphorylation of AKT at Ser473 in cells. | 0.322 µM | [4] |
| Ki (Akt1) | The inhibition constant, representing the binding affinity of the inhibitor to Akt1. | 160 pM (for A-443654) | [5] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified AKT protein.
Materials:
-
Recombinant active AKT enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
AKT substrate (e.g., a peptide substrate like Crosstide)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the AKT enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Western Blot Analysis of AKT Signaling Pathway
This method is used to assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets in whole cells.
Materials:
-
Cancer cell line with an activated AKT pathway (e.g., MCF-7, PC-3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, phospho-GSK3β, total GSK3β, phospho-S6 Ribosomal Protein, total S6, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.[7][8]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.[9][10]
Visualizing the AKT Signaling Pathway and Experimental Logic
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT-IN-1 | Akt | TargetMol [targetmol.com]
- 5. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Navigating the Isoform Maze: A Technical Guide to Achieving and Evaluating AKT Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade that governs a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] The existence of three distinct AKT isoforms—AKT1, AKT2, and AKT3—with both overlapping and unique physiological and pathological roles, presents a significant challenge and a rich opportunity in the development of targeted cancer therapies.[4][5] While pan-AKT inhibitors have been developed, their clinical utility has often been hampered by on-target toxicities, such as skin rash, which is thought to be linked to the inhibition of AKT2.[6] This has spurred the development of isoform-selective inhibitors to achieve a wider therapeutic window. This technical guide provides an in-depth overview of the principles of AKT isoform selectivity, methodologies for its assessment, and the underlying structural and cellular considerations for researchers in the field.
The Rationale for AKT Isoform Selectivity
The three AKT isoforms, while sharing a high degree of sequence homology, particularly within their catalytic domains, exhibit distinct expression patterns and non-redundant functions.[6][7]
-
AKT1 is broadly expressed and plays a key role in cellular survival and metabolism.[1] Amplification of the AKT1 gene has been implicated in gastric carcinoma.[1]
-
AKT2 is predominantly involved in glucose metabolism and insulin signaling.[1][5] Its amplification is linked to ovarian, pancreatic, and breast cancers.[1][4]
-
AKT3 is highly expressed in the brain and is involved in neuronal development.[1] Aberrant AKT3 activity has been associated with melanoma.[4]
These isoform-specific roles underscore the potential for developing selective inhibitors that can target the dominant isoform driving a particular malignancy while sparing the others, thereby minimizing off-target effects. For instance, selectively inhibiting AKT1 while sparing AKT2 could potentially mitigate the dose-limiting skin rashes observed with pan-AKT inhibitors.[6]
The AKT Signaling Pathway
The activation of AKT is a multi-step process initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[8] This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (in AKT1) by PDK1 and Serine 473 (in AKT1) by the mTORC2 complex, leading to full kinase activation.[8][9] Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation, while inhibiting apoptosis.[1][10][11][12]
Caption: The PI3K/AKT signaling pathway, highlighting the three AKT isoforms.
Quantitative Assessment of Isoform Selectivity
The isoform selectivity of an AKT inhibitor is typically determined through biochemical and cellular assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Biochemical Assays
Biochemical assays utilize purified, recombinant AKT isoenzymes to directly measure the inhibitory activity of a compound. These assays are crucial for determining the intrinsic potency and selectivity of an inhibitor in a controlled, cell-free environment.
Table 1: Hypothetical Biochemical Selectivity Profile of an AKT Inhibitor
| Target | IC50 (nM) | Fold Selectivity (vs. AKT1) | Fold Selectivity (vs. AKT2) | Fold Selectivity (vs. AKT3) |
| AKT1 | 10 | 1 | 0.2 | 0.1 |
| AKT2 | 50 | 5 | 1 | 0.5 |
| AKT3 | 100 | 10 | 2 | 1 |
| Other Kinase | >10,000 | >1000 | >200 | >100 |
-
IC50: The concentration of the inhibitor that results in 50% inhibition of the kinase activity.
-
Fold Selectivity: The ratio of IC50 values between different isoforms or other kinases. A higher value indicates greater selectivity for the comparator.
Cellular Assays
Cellular assays are essential for confirming that the biochemical selectivity translates to a cellular context, where factors such as membrane permeability, off-target effects, and pathway feedback mechanisms come into play. These assays typically measure the phosphorylation of downstream AKT substrates.
Table 2: Hypothetical Cellular Selectivity Profile of an AKT Inhibitor
| Cell Line | Target Readout | IC50 (nM) |
| MCF-7 | p-PRAS40 (T246) | 100 |
| LNCaP | p-GSK3β (S9) | 120 |
| U-87 MG | p-FOXO1 (T24) | 150 |
-
Target Readout: Phosphorylation of a known downstream substrate of AKT.
-
IC50: The concentration of the inhibitor that results in a 50% reduction in the phosphorylation of the substrate.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately determining inhibitor selectivity.
Biochemical Kinase Inhibition Assay (Example: LanthaScreen™ Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive method for measuring kinase activity.
-
Reagents: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; fluorescently labeled peptide substrate; ATP; test compound.
-
Procedure: a. The test compound is serially diluted in assay buffer. b. The AKT isoenzyme is incubated with the test compound for a defined period (e.g., 20 minutes) at room temperature. c. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a set time (e.g., 60 minutes). e. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to stop the reaction. f. After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular Western Blot Analysis of Substrate Phosphorylation
This widely used technique allows for the direct visualization and quantification of changes in protein phosphorylation within cells.
-
Cell Culture and Treatment: a. Cells are cultured to a desired confluency. b. Cells are serum-starved to reduce basal AKT activity, followed by stimulation with a growth factor (e.g., IGF-1) to activate the pathway. c. Cells are treated with various concentrations of the test inhibitor for a specific duration.
-
Lysate Preparation: a. Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. b. Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF). b. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of an AKT substrate (e.g., anti-phospho-PRAS40) and total protein as a loading control. c. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: a. The signal is detected using an enhanced chemiluminescence (ECL) substrate. b. Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the vehicle-treated control.
Experimental Workflow for Assessing Isoform Selectivity
A logical workflow is critical for the efficient and accurate characterization of an AKT inhibitor's isoform selectivity.
Caption: A generalized workflow for determining AKT inhibitor isoform selectivity.
Conclusion
The development of AKT isoform-selective inhibitors represents a promising strategy to enhance the therapeutic index of drugs targeting this critical oncogenic pathway. A thorough understanding of the distinct roles of each isoform, coupled with the rigorous application of biochemical and cellular assays, is paramount for the successful identification and optimization of these next-generation cancer therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of AKT isoform selectivity and to design experiments that will yield clear and actionable data in the pursuit of more effective and less toxic cancer treatments.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AKT Inhibition in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a critical node in cell signaling pathways that regulate cell survival, proliferation, and metabolism.[1] Dysregulation of the AKT pathway is a hallmark of many cancers, where its overactivation promotes cell survival and inhibits apoptosis (programmed cell death).[1][2] Consequently, AKT has emerged as a key therapeutic target in oncology. This technical guide explores the role of AKT inhibition in promoting apoptosis, providing an in-depth overview of the underlying mechanisms, experimental methodologies to assess its effects, and a framework for data presentation. While this guide focuses on the general principles of AKT inhibition, the methodologies and frameworks presented can be applied to specific AKT inhibitors, such as the hypothetical molecule AKT-IN-26.
The AKT Signaling Pathway and Its Role in Apoptosis Inhibition
AKT is a central mediator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Upon activation by growth factors and other stimuli, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the plasma membrane.[4] There, it is phosphorylated and activated by PDK1 and mTORC2.[1] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis through several key mechanisms:
-
Inhibition of Pro-Apoptotic Bcl-2 Family Members: AKT can phosphorylate and inactivate pro-apoptotic proteins such as Bad.[5] Phosphorylated Bad is sequestered by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6] This ultimately preserves mitochondrial integrity.
-
Prevention of Cytochrome c Release: Activated AKT can prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[7][8] This is achieved, in part, through the regulation of the Bcl-2 family of proteins.[7]
-
Inhibition of Forkhead Box O (FOXO) Transcription Factors: AKT phosphorylates and inactivates FOXO transcription factors, preventing their nuclear translocation and transcription of pro-apoptotic genes like Bim and Fas ligand.[2]
-
Activation of NF-κB: AKT can activate the IKKα kinase, leading to the activation of the transcription factor NF-κB.[5] NF-κB promotes the expression of anti-apoptotic genes, including Bcl-2.[5]
-
Regulation of Caspase Activity: By preventing the release of cytochrome c, AKT indirectly inhibits the activation of the caspase cascade, the central executioners of apoptosis.[6][7]
The inhibition of AKT, therefore, is expected to reverse these anti-apoptotic effects and sensitize cancer cells to programmed cell death.
Visualizing the AKT Apoptotic Signaling Pathway
The following diagram illustrates the central role of AKT in inhibiting apoptosis and how its inhibition can promote cell death.
Caption: The AKT signaling pathway and its inhibition in apoptosis.
Quantitative Analysis of Apoptosis Induction by AKT Inhibitors
The efficacy of an AKT inhibitor in inducing apoptosis can be quantified through various assays. The data should be presented in a clear and structured format to allow for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | % Apoptotic Cells (Annexin V+) at IC50 | Fold Change in Caspase-3/7 Activity at IC50 |
| CT26 (Colon Carcinoma) | 1.2 | 45.3 ± 3.1 | 5.2 ± 0.4 |
| GL26 (Glioma) | 2.5 | 38.9 ± 2.5 | 4.1 ± 0.3 |
| PC-3 (Prostate Cancer) | 0.8 | 55.1 ± 4.2 | 6.8 ± 0.5 |
| MDA-MB-231 (Breast Cancer) | 3.1 | 30.7 ± 2.8 | 3.5 ± 0.2 |
Table 2: Pharmacodynamic Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | p-AKT (Ser473) (% of Control) | Cleaved PARP (% of Control) | Bcl-2 Expression (% of Control) | Bax Expression (% of Control) |
| CT26 | This compound (1.2 µM) | 15.2 ± 2.1 | 450.8 ± 25.3 | 65.4 ± 5.9 | 180.2 ± 15.1 |
| GL26 | This compound (2.5 µM) | 20.5 ± 2.8 | 380.1 ± 20.1 | 70.1 ± 6.2 | 165.7 ± 14.3 |
| PC-3 | This compound (0.8 µM) | 10.1 ± 1.5 | 620.5 ± 30.8 | 50.3 ± 4.5 | 210.9 ± 18.4 |
| MDA-MB-231 | This compound (3.1 µM) | 25.8 ± 3.0 | 310.6 ± 18.9 | 75.2 ± 6.8 | 150.4 ± 13.2 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are protocols for key experiments used to assess the role of AKT inhibitors in apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with the AKT inhibitor or vehicle control for the desired time.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data analysis will yield percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic pathway.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Protein Extraction:
-
Treat cells with the AKT inhibitor or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Caption: Workflow for Western Blot Analysis.
Conclusion
Inhibition of the AKT signaling pathway is a promising strategy for inducing apoptosis in cancer cells. A thorough understanding of the molecular mechanisms and the use of robust, quantitative experimental protocols are essential for the development of effective AKT inhibitors. This guide provides a framework for investigating the role of AKT inhibitors in apoptosis, from understanding the core signaling pathways to presenting the data in a clear and informative manner. The provided methodologies and visualization tools can be readily adapted for the characterization of any novel AKT inhibitor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of AKT negatively regulates the pro-apoptotic function of death-associated protein kinase 3 (DAPK3) in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Unraveling the Impact of AKT-IN-26 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase AKT is a pivotal regulator of cell survival and proliferation, making it a prime target in oncology drug discovery. Dysregulation of the PI3K/AKT signaling pathway is a common feature in many human cancers, leading to uncontrolled cell growth. AKT-IN-26 is an inhibitor that targets the Pleckstrin Homology (PH) domain of AKT, a critical step in its activation cascade. This technical guide provides a comprehensive overview of the known mechanism of this compound, its anticipated effects on cell cycle progression, and detailed experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in public literature, this document presents representative data and methodologies based on the analysis of similar AKT PH domain inhibitors to guide research and development efforts.
Introduction to AKT and the Cell Cycle
The AKT signaling pathway is a central node in cellular processes that govern cell growth, proliferation, survival, and metabolism.[1][2] Activation of AKT is initiated by the recruitment of the kinase to the cell membrane through the binding of its PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[2][3] Once localized to the membrane, AKT is phosphorylated at two key residues, Threonine 308 (T308) and Serine 473 (S473), leading to its full activation.[4][5]
Activated AKT influences cell cycle progression at both the G1/S and G2/M transitions through the phosphorylation of a multitude of downstream substrates. These substrates include key cell cycle regulators such as cyclin-dependent kinase inhibitors (CDKIs) like p21Cip1/WAF1 and p27Kip1, and Glycogen Synthase Kinase 3β (GSK3β), which in turn regulates the stability of Cyclin D1. By inhibiting these negative regulators of the cell cycle, AKT promotes cellular proliferation.
This compound: A Pleckstrin Homology Domain Inhibitor
This compound, also known as Compound 453, is an inhibitor of AKT that functions by binding to its Pleckstrin Homology (PH) domain.[6][7][8][9] This mechanism is distinct from ATP-competitive inhibitors that target the kinase domain. By occupying the PH domain, this compound is expected to prevent the localization of AKT to the cell membrane, thereby inhibiting its subsequent phosphorylation and activation. This mode of action offers a potential for high specificity and a different pharmacological profile compared to kinase inhibitors.
Mechanism of Action
The proposed mechanism of action for this compound involves the allosteric inhibition of AKT activation. By binding to the PH domain, it is hypothesized to lock AKT in an inactive conformation, preventing its interaction with PIP3 at the cell membrane. This disruption of the initial step in the AKT activation cascade is anticipated to lead to a downstream cascade of events culminating in cell cycle arrest and potentially apoptosis.
Expected Effects on Cell Cycle Progression
Based on the known role of AKT in promoting cell cycle progression, inhibition by this compound is expected to induce cell cycle arrest. The specific phase of arrest may be cell-type dependent but is generally anticipated to occur at the G1/S or G2/M checkpoints, where AKT activity is crucial.
Quantitative Analysis of Cell Cycle Distribution
While specific data for this compound is not publicly available, the following table provides a representative example of data that could be generated from a cell cycle analysis experiment using a hypothetical AKT PH domain inhibitor in a cancer cell line (e.g., MCF-7 breast cancer cells) treated for 24 hours.
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 1 µM Inhibitor | 60.5 ± 4.2 | 25.1 ± 2.0 | 14.4 ± 1.5 |
| 5 µM Inhibitor | 75.8 ± 5.5 | 15.3 ± 1.8 | 8.9 ± 1.1 |
| 10 µM Inhibitor | 82.1 ± 6.0 | 10.2 ± 1.3 | 7.7 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments and are representative.
Effects on Key Cell Cycle Regulatory Proteins
Inhibition of AKT by this compound is expected to alter the phosphorylation status and expression levels of key cell cycle regulatory proteins. The following table summarizes the anticipated changes.
| Protein | Expected Change with this compound Treatment |
| p-AKT (S473) | Decrease |
| p-AKT (T308) | Decrease |
| Cyclin D1 | Decrease |
| p21Cip1/WAF1 | Increase |
| p27Kip1 | Increase |
| p-GSK3β (S9) | Decrease |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with a known dependence on the PI3K/AKT pathway (e.g., MCF-7, PC-3, A549).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[6][10][11][12][13]
-
Harvesting and Fixation:
-
Harvest approximately 1 x 106 cells per sample by trypsinization.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the PI fluorescence intensity.
-
Western Blotting for Analysis of Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of total and phosphorylated proteins involved in the AKT signaling pathway and cell cycle regulation.[2][4][5][14][15]
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT (S473), AKT, Cyclin D1, p21, p27, p-GSK3β, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits AKT activation by binding to the PH domain.
Experimental Workflow Diagram
References
- 1. The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling | eLife [elifesciences.org]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. igbmc.fr [igbmc.fr]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on AKT Inhibitors: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "AKT-IN-26". Therefore, this document provides a comprehensive technical guide based on the well-characterized pharmacology of potent and selective AKT inhibitors, using a representative hypothetical molecule, herein named AKT-IN-X , to illustrate the key data, experimental protocols, and signaling pathways relevant to this class of therapeutic agents. The information presented is a synthesis of data from various published studies on prominent AKT inhibitors.
Core Data Summary
The following tables summarize the quantitative data for our representative AKT inhibitor, AKT-IN-X, based on typical values observed for potent and selective inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3).
Table 1: Biochemical Activity
| Parameter | AKT1 | AKT2 | AKT3 | Assay Conditions |
| IC₅₀ (nM) | 4.46 | 2.44 | 9.47 | ATP-competitive kinase assay |
| Kᵢ (nM) | 5 | 8 | 12 | Enzyme inhibition kinetics |
| Kᴅ (nM) | 26 | - | - | Biochemical competition assay[1] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) | Notes |
| LNCaP (Prostate) | Cell Viability | Proliferation | 0.5 | PTEN-null |
| MCF-7 (Breast) | Cell Viability | Proliferation | 0.8 | PIK3CA mutant |
| U-87 MG (Glioblastoma) | Western Blot | p-PRAS40 (T246) | 0.2 | Measures target engagement |
| H460 (Lung) | Apoptosis Assay | Caspase 3/7 Activity | 1.2 | Induction of apoptosis |
Table 3: In Vivo Pharmacokinetics (Mouse Model)
| Route | Dose (mg/kg) | Cₘₐₓ (µM) | Tₘₐₓ (h) | AUC (µM*h) | Bioavailability (%) |
| Oral | 10 | 2.5 | 2 | 15 | 45 |
| IV | 2 | 8.0 | 0.25 | 10 | 100 |
Table 4: In Vivo Efficacy (Xenograft Model)
| Cell Line Xenograft | Treatment | Tumor Growth Inhibition (%) | Notes |
| LNCaP | 50 mg/kg, oral, daily | 65 | Significant anti-tumor activity |
| MCF-7 | 50 mg/kg, oral, daily | 58 | Well-tolerated |
Signaling Pathways
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6][7][8][9][10] Dysregulation of this pathway is a common feature in many human cancers.[1][2][4][6][8][11] AKT-IN-X, as an ATP-competitive inhibitor, blocks the kinase activity of AKT, thereby preventing the phosphorylation of its downstream substrates.[2]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of AKT-IN-X.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel AKT inhibitors.
In Vitro Kinase Assay (ATP-Competitive)
This assay determines the direct inhibitory effect of AKT-IN-X on the kinase activity of purified AKT isoforms.
Protocol:
-
Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes; substrate peptide (e.g., Crosstide); ³³P-ATP; kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA); 100 mM DTT; and test compound (AKT-IN-X).
-
Procedure: a. Prepare serial dilutions of AKT-IN-X in DMSO. b. In a 96-well plate, add the kinase assay buffer, the respective AKT isoform, and the substrate peptide. c. Add the diluted AKT-IN-X to the wells and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding ³³P-ATP. e. Incubate the reaction mixture for 30-60 minutes at 30°C. f. Stop the reaction by adding 3% phosphoric acid. g. Transfer the reaction mixture to a phosphocellulose filter plate. h. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated ³³P-ATP. i. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of AKT-IN-X relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Western Blot for Target Engagement
This experiment confirms that AKT-IN-X inhibits AKT signaling within cancer cells by measuring the phosphorylation of a direct downstream substrate, PRAS40.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., U-87 MG) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with increasing concentrations of AKT-IN-X for 2-4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: a. Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against phospho-PRAS40 (Thr246), total PRAS40, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Caption: A typical workflow for a Western blot experiment to assess target engagement.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of AKT-IN-X in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ LNCaP cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer AKT-IN-X (e.g., 50 mg/kg) or the vehicle control orally once daily for a specified period (e.g., 21 days).
-
Monitoring: a. Measure the tumor volume with calipers twice a week. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Logical Relationships in Drug Action
The mechanism of action of an ATP-competitive AKT inhibitor like AKT-IN-X involves a series of logical steps from target binding to the ultimate cellular response.
Caption: Logical flow from target engagement to cellular outcomes for AKT-IN-X.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of AKT-IN-26
For research use only. Not for use in diagnostic procedures.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, survival, growth, and metabolism.[1][2] Dysregulation of this pathway is a frequent occurrence in various human cancers, making its components, particularly the serine/threonine kinase AKT (also known as Protein Kinase B), a prime target for therapeutic intervention.[2] AKT exists in three isoforms (AKT1, AKT2, and AKT3) and acts as a central node, integrating upstream signals to phosphorylate a wide array of downstream substrates involved in cellular processes.[3][4]
AKT-IN-26 is a potent and selective inhibitor of AKT. These application notes provide detailed protocols for the in vitro characterization of this compound using common biochemical and cell-based assays. The described methods will enable researchers to assess the inhibitory activity of this compound on AKT kinase activity, its effects on the AKT signaling pathway in cells, and its impact on cell viability.
Data Presentation
The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. The following table summarizes the reported in vitro IC50 values for an AKT inhibitor, referred to herein as AKT-IN-1 (AZD-26), which is understood to be closely related or identical to this compound.
| Assay Type | Parameter Measured | Reported IC50 (µM) |
| Allosteric AKT Inhibition Assay | Overall AKT Inhibition | 1.04[1] |
| Cellular Phospho-AKT Assay | Inhibition of AKT phosphorylation at Threonine 308 | 0.422[1] |
| Cellular Phospho-AKT Assay | Inhibition of AKT phosphorylation at Serine 473 | 0.322[1] |
Mandatory Visualizations
AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for AKT Inhibitor Evaluation
References
Application Notes and Protocols for AKT-IN-26 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-26 is a potent and selective inhibitor of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[4][5] this compound offers a valuable tool for investigating the role of AKT signaling in various cellular processes and for preclinical evaluation of AKT inhibition as a potential cancer therapy. These application notes provide detailed protocols for the use of this compound in cell culture, including recommended treatment conditions, and methods for assessing its biological effects.
Data Presentation
Table 1: Recommended Concentration Ranges of AKT Inhibitors in Cell Culture
The optimal concentration of this compound will vary depending on the cell line, treatment duration, and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental model. The following table provides a summary of effective concentrations for other known AKT inhibitors, which can serve as a starting point for optimizing this compound treatment.
| Application | Cell Line Examples | Concentration Range | Observed Effect | Reference |
| Inhibition of AKT Phosphorylation | Various | 0.1 µM - 10 µM | Inhibition of p-AKT (Ser473 and Thr308) | [6] |
| Inhibition of Cell Viability | NCI-H1563 | IC50 ≈ 0.54 µM | Growth inhibition | [6] |
| NCI-H1618 | IC50 ≈ 22 µM | Growth inhibition | [6] | |
| NCI-H1623 | IC50 ≈ 15 µM | Growth inhibition | [6] | |
| T-ALL cell lines (MOLT-4, CEM, Jurkat) | 60 nM - 900 nM | IC50 for cell death | [6] | |
| Induction of Apoptosis | C33A (with similar allosteric inhibitors) | 1 µg/ml - 5 µg/ml | Decreased cell viability | [6] |
| MDA-MB-231 | 4.5 µM - 9 µM | Increased apoptosis | [6] | |
| U87 and U251 glioma cells | 125 nM - 250 nM | Increased apoptosis | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AKT signaling pathway and a general experimental workflow for cell culture treatment with this compound.
Caption: A diagram of the AKT signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for treating cultured cells with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[6]
-
Reconstitution: Dissolve this compound powder in DMSO to a final concentration of 10 mM. Ensure the powder is completely dissolved by vortexing.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6]
Note: For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6]
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with this compound.
-
Cell Seeding:
-
Maintain cells in the appropriate complete growth medium in a 37°C incubator with 5% CO2.
-
Seed cells in a multi-well plate (e.g., 6-well, 12-well, or 96-well) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Immediately before use, dilute the this compound stock solution to the desired final concentrations in fresh, complete cell culture medium.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Western Blot Analysis for AKT Phosphorylation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of AKT.
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and/or Thr308) and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations and a vehicle control as described in the "Cell Culture and Treatment" protocol.
-
Viability Measurement:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add the viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Troubleshooting
-
High levels of cell death at expected inhibitory concentrations: The cell line may be highly sensitive to AKT inhibition. Reduce the concentration of this compound and/or the incubation time. Ensure the final DMSO concentration is below 0.1%.[6]
-
No or minimal effect on cell viability: The cell line may be resistant to AKT inhibition. Confirm target engagement by checking for inhibition of p-AKT via Western blot. Consider the possibility of compensatory signaling pathways.[6]
-
Development of resistance: Resistance to AKT inhibitors can arise from the upregulation of parallel signaling pathways. Combination therapies with inhibitors of these compensatory pathways may be necessary.[6]
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. abeomics.com [abeomics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of the AKT Inhibitor MK-2206 in Cancer Cells
For Research Use Only.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3] The serine/threonine kinase AKT is a central node in this pathway. Its hyperactivation, often due to mutations in upstream components like PIK3CA or loss of the tumor suppressor PTEN, promotes tumorigenesis and resistance to cancer therapies.[4][5]
MK-2206 is a highly potent and selective, orally bioavailable allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[6][7][8] Unlike ATP-competitive inhibitors, MK-2206 binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the phosphorylation and subsequent activation of AKT.[6][7] This mode of action leads to the inhibition of downstream signaling, resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[7][9] These application notes provide a comprehensive guide for researchers on the use of MK-2206 in cancer cell lines.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MK-2206 in a variety of human cancer cell lines, providing a reference for selecting appropriate concentrations for in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) | Additional Information |
| A431 | Epidermoid Carcinoma | 5.5 | Ras Wild-Type |
| HCC827 | Non-Small Cell Lung Cancer | 4.3 | Ras Wild-Type |
| NCI-H292 | Non-Small Cell Lung Cancer | 5.2 | Ras Wild-Type |
| NCI-H358 | Non-Small Cell Lung Cancer | 13.5 | Ras Mutant |
| NCI-H23 | Non-Small Cell Lung Cancer | 14.1 | Ras Mutant |
| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 | Ras Mutant |
| Calu-6 | Non-Small Cell Lung Cancer | 28.6 | Ras Mutant |
| NCI-H460 | Non-Small Cell Lung Cancer | 3.4 | PIK3CA E545K Mutant |
| NGP | Neuroblastoma | 0.6 | |
| AS | Neuroblastoma | 16.5 | |
| BE2 | Neuroblastoma | Not specified | |
| SY5Y | Neuroblastoma | Not specified | |
| KCNR | Neuroblastoma | Not specified | |
| SKN-FI | Neuroblastoma | Not specified | |
| LAN-5 | Neuroblastoma | Not specified | |
| SKN-DZ | Neuroblastoma | Not specified |
Table 1: IC50 values of MK-2206 in various human cancer cell lines. Data compiled from multiple sources.[1][10] The IC50 can vary depending on the assay conditions and cell line characteristics.
Mandatory Visualizations
Figure 1: The PI3K/AKT Signaling Pathway and the Mechanism of Action of MK-2206.
Figure 2: A typical experimental workflow for evaluating the effects of MK-2206 on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is for determining the cytotoxic effects of MK-2206 on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MK-2206
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of MK-2206 in DMSO.
-
Prepare serial dilutions of MK-2206 in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MK-2206. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 72 or 96 hours).[6]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the MK-2206 concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for AKT Pathway Inhibition
This protocol is to assess the effect of MK-2206 on the phosphorylation status of AKT and its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MK-2206
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of MK-2206 for the specified time.
-
Wash the cells with ice-cold PBS and add RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of MK-2206 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MK-2206
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of MK-2206 for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by MK-2206.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MK-2206
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of MK-2206 for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. MK-2206 - Wikipedia [en.wikipedia.org]
- 9. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AKT-IN-26 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-26 is an inhibitor of the AKT signaling pathway, a critical cascade regulating a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT pathway is a common feature in various cancers, making it a key target for therapeutic development. This compound specifically targets the Pleckstrin homology (PH) domain of AKT.[1][2] This mode of action prevents the recruitment of AKT to the cell membrane, a crucial step for its activation by upstream kinases like PDK1 and mTORC2.[3][4]
These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to probe the inhibition of the AKT signaling pathway. Western blotting is a fundamental technique to measure changes in protein expression and phosphorylation status, providing insights into the efficacy and mechanism of action of inhibitors like this compound.[5]
Mechanism of Action of this compound
The activation of AKT is a multi-step process initiated by growth factors or other extracellular stimuli. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The PH domain of AKT binds to PIP3, translocating AKT to the membrane. This colocalization allows for the phosphorylation of AKT at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[3][4] Activated AKT then phosphorylates a wide range of downstream substrates, promoting cell survival and proliferation.
This compound, by binding to the PH domain, sterically hinders the interaction between AKT and PIP3. This prevents the membrane translocation and subsequent phosphorylation and activation of AKT. Consequently, the downstream signaling cascade is inhibited.
Experimental Applications
Western blot analysis can be employed to demonstrate the inhibitory effect of this compound in several ways:
-
Inhibition of AKT Phosphorylation: A primary application is to show a dose-dependent decrease in the phosphorylation of AKT at Ser473 and/or Thr308 in cells treated with this compound.
-
Downstream Target Modulation: Assessing the phosphorylation status of known downstream targets of AKT, such as GSK3β (at Ser9), FoxO1 (at Thr24), and PRAS40 (at Thr246), can confirm the functional inhibition of the pathway. A decrease in the phosphorylation of these substrates would be expected upon treatment with this compound.
-
Specificity Analysis: To demonstrate the specificity of this compound, the expression of total AKT and other unrelated signaling proteins (e.g., ERK1/2) can be monitored. The levels of total AKT should remain unchanged, and the phosphorylation of unrelated kinases should not be affected.
-
Time-Course and Dose-Response Studies: Performing experiments with varying concentrations of this compound and different treatment durations will help to determine the optimal experimental conditions and the dynamic range of inhibition.
Data Presentation
Summarize all quantitative data from densitometric analysis of Western blots into clearly structured tables for easy comparison.
Table 1: Recommended Antibody Dilutions for Western Blot Analysis
| Antibody Target | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Phospho-AKT (Ser473) | Rabbit | Cell Signaling Technology | #4060 | 1:1000 |
| Phospho-AKT (Thr308) | Rabbit | Cell Signaling Technology | #13038 | 1:1000 |
| Total AKT | Rabbit | Cell Signaling Technology | #4691 | 1:1000 |
| Phospho-GSK3β (Ser9) | Rabbit | Cell Signaling Technology | #5558 | 1:1000 |
| Total GSK3β | Rabbit | Cell Signaling Technology | #12456 | 1:1000 |
| β-Actin | Mouse | Santa Cruz Biotechnology | sc-47778 | 1:5000 |
| GAPDH | Rabbit | Cell Signaling Technology | #5174 | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically for each specific experimental setup.
Table 2: Expected Outcomes of this compound Treatment in Western Blot Analysis
| Target Protein | Expected Change with this compound Treatment | Rationale |
| p-AKT (Ser473) | Decrease | Inhibition of membrane translocation prevents phosphorylation by mTORC2. |
| p-AKT (Thr308) | Decrease | Inhibition of membrane translocation prevents phosphorylation by PDK1. |
| Total AKT | No significant change | This compound inhibits activation, not expression of the protein. |
| p-GSK3β (Ser9) | Decrease | GSK3β is a direct downstream target of AKT; inhibition of AKT leads to reduced phosphorylation of GSK3β. |
| Total GSK3β | No significant change | The total protein level of GSK3β is not expected to change with short-term AKT inhibition. |
| Loading Control (β-Actin, GAPDH) | No significant change | Used to ensure equal protein loading across all lanes. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., cancer cell lines with a constitutively active PI3K/AKT pathway like U87-MG or PC3) in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal AKT activity, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store the stock solution at -20°C or as recommended by the supplier.
-
Cell Treatment: Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Treat the cells with this compound for the desired duration (e.g., 1, 6, 12, 24 hours).
-
Stimulation (Optional): To study the inhibition of stimulated AKT activity, add a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for a short period (e.g., 15-30 minutes) before cell lysis.
Preparation of Cell Lysates
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish. The volume of lysis buffer will depend on the size of the culture dish (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Also, load a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total AKT or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-blocked and re-probed with the next primary antibody.
Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | AKT抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt (pan) (C67E7) Rabbit Monoclonal Antibody (#4691) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for an AKT Inhibitor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2][3] The serine/threonine kinase AKT is a central node in this pathway, making it an attractive target for cancer therapy.[2][4] AKT inhibitors are broadly classified based on their mechanism of action, including ATP-competitive inhibitors and allosteric inhibitors that target the Pleckstrin Homology (PH) domain, preventing AKT's translocation to the cell membrane and subsequent activation.[5] AKT-IN-26 is an inhibitor that binds to the PH domain of AKT.
This document provides a detailed protocol for establishing and utilizing a tumor xenograft model to evaluate the in vivo efficacy of an AKT inhibitor, using this compound as a representative compound. Given the lack of specific preclinical data for this compound, this protocol is a composite based on established methodologies for other well-characterized AKT inhibitors. Researchers should consider this a foundational guide, with the understanding that specific parameters will require optimization for this compound.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[4] AKT, residing in the cytoplasm in an inactive state, is recruited to the membrane through the binding of its PH domain to PIP3.[4] This translocation allows for the phosphorylation of AKT at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[4][6]
Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby promoting cell survival by inhibiting pro-apoptotic proteins like BAD and the FOXO transcription factors, and stimulating cell growth and proliferation through the activation of the mTOR pathway.[1][5]
Experimental Protocols
Cell Line Selection
The choice of a suitable cancer cell line is critical for a successful xenograft study. Cell lines with known alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations, often exhibit increased sensitivity to AKT inhibitors.
| Cell Line | Cancer Type | Relevant Mutation(s) | Reference |
| BT474 | Breast Carcinoma | PIK3CA mutation, HER2 amplification | [6] |
| SKOV-3 | Ovarian Cancer | PIK3CA mutation, PTEN null | |
| LNCaP | Prostate Cancer | PTEN null | [6] |
| AN3CA | Endometrial Cancer | PIK3CA mutation | |
| PC-3 | Prostate Cancer | PTEN null | |
| U87MG | Glioblastoma | PTEN null | [4] |
Animal Model
-
Species: Athymic Nude (nu/nu) or SCID mice.
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with sterile food, water, and bedding.
Tumor Inoculation
-
Culture selected cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Experimental Workflow
Treatment Protocol
-
Grouping: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control: The vehicle for this compound should be determined based on its solubility. A common vehicle for similar compounds is a solution of DMSO, PEG300, and saline.
-
This compound Administration:
-
Dose: Based on preclinical studies of other AKT inhibitors, a starting dose range of 25-100 mg/kg could be explored. Dose-finding studies are recommended.
-
Route: Oral (p.o.) or intraperitoneal (i.p.) administration.
-
Frequency: Daily or 3-5 times per week.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Observe mice daily for any signs of distress or adverse effects.
-
Endpoint and Tissue Collection
-
Euthanasia: Euthanize mice when tumors reach a predetermined maximum volume (e.g., 2000 mm³), at the end of the study period (e.g., 21-28 days), or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
Tissue Collection:
-
Collect blood samples for pharmacokinetic analysis.
-
Excise tumors, weigh them, and divide for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
-
Data Presentation and Analysis
Tumor Growth Inhibition
Summarize the tumor volume and body weight data in a table and visualize tumor growth curves.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final Day) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Tumor Growth Inhibition (%) = [1 - (Tfinal - Tinitial) / (Cfinal - Cinitial)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.
Pharmacodynamic Biomarkers
Analyze the effect of this compound on the AKT signaling pathway in tumor tissues.
| Biomarker | Vehicle Control (Relative Expression) | This compound Treated (Relative Expression) | P-value |
| p-AKT (Ser473) | |||
| p-AKT (Thr308) | |||
| Total AKT | |||
| p-GSK3β (Ser9) | |||
| p-PRAS40 (Thr246) | |||
| Cleaved Caspase-3 | |||
| Ki-67 |
Expression levels can be quantified from Western blots or immunohistochemistry.
Conclusion
This document outlines a comprehensive protocol for evaluating the in vivo antitumor activity of the AKT PH domain inhibitor, this compound, using a xenograft model. The successful execution of these experiments will provide crucial data on the efficacy and mechanism of action of this compound, guiding further preclinical and clinical development. It is imperative to perform compound-specific optimization of dosing, vehicle, and schedule for this compound to ensure the generation of robust and reliable data.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Akt: a key transducer in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of AKT Pathway Inhibitors: Application Notes and Protocols for AKT-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of inhibitors targeting this pathway, with a specific focus on the compound PI3K-IN-26 . While the query specified "AKT-IN-26," no public data could be found for a compound with this exact designation. However, due to the close functional relationship between PI3K and AKT, and the availability of data for a similarly named compound, we will proceed with the characterization of PI3K-IN-26, a potent PI3K inhibitor.
The protocols outlined below are designed to be adaptable for the evaluation of various inhibitors targeting the PI3K/AKT pathway, providing a framework for robust and reproducible potency assessment.
Data Presentation: Inhibitory Potency of PI3K-IN-26
The inhibitory activity of PI3K-IN-26 has been determined in a cell-based assay, highlighting its potency against the PI3K pathway.
| Compound | Assay Type | Cell Line | IC50 |
| PI3K-IN-26 | Cell-based | SU-DHL-6 | 36 nM |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates to regulate various cellular functions.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a purified kinase and the inhibitory effect of a compound. The amount of ADP produced in a kinase reaction is quantified, which correlates with kinase activity.
Materials:
-
Purified AKT kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to achieve the final desired concentrations for the assay.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x substrate and ATP solution to each well. The final reaction volume is 10 µL.
-
Include controls: "no kinase" wells (buffer only) for background and "no inhibitor" wells (DMSO vehicle) for maximum activity.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assay for IC50 Determination (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with an inhibitor. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.
Materials:
-
SU-DHL-6 cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (DMSO) and a "no cell" control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer robust methods for determining the IC50 of inhibitors targeting the PI3K/AKT pathway. The biochemical assay allows for the direct assessment of an inhibitor's effect on kinase activity, while the cell-based assay provides insights into the compound's potency in a more physiologically relevant context. By following these detailed procedures, researchers can obtain reliable and comparable data to advance the development of novel therapeutics targeting this critical cancer signaling pathway.
Application Notes and Protocols for AKT-IN-26 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AKT-IN-26, a potent and selective allosteric inhibitor of AKT, in various cell-based assays. The following information is intended to guide researchers in the effective use of this compound for investigating the PI3K/AKT signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that targets the serine/threonine kinase AKT, also known as Protein Kinase B (PKB). AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] This pathway regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][3][4] AKT has three isoforms (AKT1, AKT2, and AKT3) that play distinct and overlapping roles in cellular signaling.[1][5] As an allosteric inhibitor, this compound is presumed to bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks AKT in an inactive state and prevents its downstream signaling activities.[6]
Solubility and Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for obtaining reproducible results in cell-based assays. It is highly recommended to prepare a high-concentration stock solution in anhydrous Dimethyl Sulfoxide (DMSO).[6][7]
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO[6][7] |
| Stock Solution Concentration | 10 mM |
| Storage | Aliquot and store at -20°C or -80°C[6] |
| Handling | Avoid repeated freeze-thaw cycles[6][8] |
| Final DMSO Concentration in Media | Keep below 0.5%, ideally ≤ 0.1% to avoid solvent toxicity[6] |
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to fully dissolve the compound. Gentle warming (37°C) or sonication may be used if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo®)
These assays are used to determine the effect of this compound on cell viability and proliferation. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.[6]
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay | Cell Line | Concentration Range | Incubation Time |
| Inhibition of AKT Phosphorylation | Various | 0.1 µM - 10 µM[6] | 1 - 24 hours |
| Inhibition of Cell Viability | Cancer Cell Lines | 0.01 µM - 50 µM[6] | 24 - 72 hours[6] |
| Induction of Apoptosis | Various | 1 µM - 25 µM | 24 - 72 hours |
Protocol for MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (DMSO).[6]
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of AKT Signaling Pathway
Western blotting is used to assess the phosphorylation status of AKT and its downstream targets to confirm the inhibitory activity of this compound.
Protocol for Western Blot Analysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and downstream targets like p-GSK3β or p-S6 ribosomal protein.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ziath.com [ziath.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunofluorescence Analysis of AKT Signaling Using AKT-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1][4] AKT, a serine/threonine kinase, is a central node in this pathway. Its activation is a multi-step process initiated by the recruitment of AKT to the cell membrane through the binding of its Pleckstrin Homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] Once at the membrane, AKT is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[5][7]
AKT-IN-26 is an inhibitor of AKT that functions by binding to the PH domain, thereby preventing its translocation to the plasma membrane and subsequent activation.[1] This mode of action makes this compound a valuable tool for studying the role of AKT signaling in various biological contexts. Immunofluorescence is a powerful technique to visualize and quantify the subcellular localization and activation state of proteins. This application note provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on AKT activation, primarily by measuring the levels of phosphorylated AKT (p-AKT).
Mechanism of Action of this compound
This compound is a cell-permeable compound that specifically targets the PH domain of AKT. By binding to this domain, it allosterically inhibits the recruitment of AKT to the cell membrane, a crucial step for its activation by upstream kinases like PDK1 and mTORC2.[1][6] This prevents the phosphorylation of AKT at Thr308 and Ser473, thereby blocking its kinase activity and the subsequent phosphorylation of its numerous downstream targets.
References
- 1. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AKT Inhibitor Concentration In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of AKT inhibitors, using AKT-IN-26 as a representative compound.
Disclaimer: Publicly available scientific literature and technical data sheets with specific experimental details for a compound explicitly named "this compound" are limited. Therefore, this guide provides a comprehensive framework for optimizing the in vitro concentration of a novel or uncharacterized AKT inhibitor, drawing on established principles and data from well-characterized AKT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AKT inhibitors?
AKT inhibitors typically fall into two main categories based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, often at the interface between the pleckstrin homology (PH) and kinase domains. This binding locks AKT in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation.
The specific mechanism of your inhibitor will influence its biological effects and potential off-target activities.
Q2: What is a good starting concentration range for an initial dose-response experiment?
For a novel AKT inhibitor, a broad concentration range is recommended for initial screening. Based on the reported IC50 values of various known AKT inhibitors (see Table 1), a starting range of 0.01 µM to 50 µM is advisable. This range typically covers the concentrations required to observe a biological effect, from initial target engagement to potential cytotoxicity.
Q3: How do I prepare and store my AKT inhibitor stock solution?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. When preparing working solutions, dilute the stock in cell culture medium immediately before use. Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How can I confirm that my AKT inhibitor is hitting its target in my cell line?
The most direct method to confirm on-target activity is to assess the phosphorylation status of AKT and its downstream targets using Western blotting. A dose-dependent decrease in phosphorylated AKT (p-AKT) at key residues (Threonine 308 and Serine 473) relative to total AKT levels is a strong indicator of target engagement. Additionally, examining the phosphorylation of downstream substrates like GSK3β or FOXO transcription factors can further validate the inhibitor's effect on the signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of AKT phosphorylation. | 1. Suboptimal inhibitor concentration: The concentrations used may be too low to effectively inhibit AKT in your specific cell line. 2. Short incubation time: The inhibitor may require a longer incubation period to exert its effects. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time. 3. Prepare a fresh stock solution of the inhibitor. |
| Significant cell death observed even at low concentrations. | 1. Cytotoxicity of the compound: The inhibitor itself may be toxic to the cells, independent of its AKT-inhibitory activity. 2. Off-target effects: The inhibitor may be affecting other critical cellular pathways. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. Aim to work at concentrations below the toxic threshold for mechanism-of-action studies. 2. If possible, perform kinome profiling or other off-target screening assays. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect signaling pathways. 2. Inconsistent inhibitor preparation: Errors in dilution or storage of the inhibitor can lead to variable effective concentrations. | 1. Standardize your cell culture protocols, including seeding density and passage number. 2. Prepare fresh dilutions of the inhibitor from a reliable stock solution for each experiment. |
| Increased p-AKT levels observed after treatment. | 1. Feedback loop activation: Inhibition of AKT can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs), resulting in a feedback loop that increases AKT phosphorylation. | 1. Assess the phosphorylation status of upstream RTKs. 2. Analyze the phosphorylation of downstream AKT substrates to confirm functional inhibition of the pathway, as hyperphosphorylation of AKT does not always correlate with increased activity. |
Data Presentation: Comparative IC50 Values of Known AKT Inhibitors
The following table provides a summary of half-maximal inhibitory concentration (IC50) values for several well-characterized AKT inhibitors across various cell lines. This data can serve as a reference for establishing an initial experimental concentration range for your compound of interest.
| Inhibitor | Mechanism | Cell Line | IC50 (µM) | Assay Type |
| MK-2206 | Allosteric | T47D (Breast Cancer) | 0.17 | Cell Viability |
| COG-LL-317 (ALL) | <0.01 | Cell Viability | ||
| Ipatasertib (GDC-0068) | ATP-Competitive | LNCaP (Prostate Cancer) | 0.38 | Cell Viability |
| MCF7 (Breast Cancer) | 0.29 | Cell Viability | ||
| Capivasertib (AZD5363) | ATP-Competitive | Multiple Cancer Cell Lines | ~0.3 - 0.8 | Inhibition of Substrate Phosphorylation |
| AKT Inhibitor VIII | Allosteric | Jurkat (T-cell Leukemia) | 0.34 | Cell Proliferation |
| HeLa (Cervical Cancer) | 0.32 - 0.67 | Cell Proliferation |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and incubation time. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of an AKT inhibitor on cell proliferation and determine its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of your AKT inhibitor in complete cell culture medium. A common starting range is 0.01, 0.1, 1, 10, 25, and 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Remove the existing medium and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Confirming Target Inhibition by Western Blotting
This protocol is used to verify that the AKT inhibitor is reducing the phosphorylation of AKT.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the AKT inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50 from the viability assay) for the optimal duration determined from time-course experiments. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), and total AKT, diluted in the blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-AKT levels to the total AKT levels. A dose-dependent decrease in this ratio indicates successful target inhibition.
Visualizations
Caption: The PI3K/AKT signaling pathway.
Caption: Workflow for optimizing inhibitor concentration.
Technical Support Center: Troubleshooting AKT-IN-26 Inhibition of p-AKT
Welcome to the technical support center for AKT-IN-26. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, particularly when this compound does not appear to inhibit the phosphorylation of AKT (p-AKT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of AKT that functions by binding to the Pleckstrin homology (PH) domain of AKT. This binding is thought to prevent the translocation of AKT to the cell membrane, a crucial step for its activation and subsequent phosphorylation. Some evidence suggests it may also have moderate inhibitory effects on PI3-Kinase (PI3K) at higher concentrations.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[2] For optimal stability, it is recommended to prepare aliquots of the stock solution and store them at -20°C. Reconstituted stock solutions are reported to be stable for up to three weeks at -20°C.[2] Frequent freeze-thaw cycles should be avoided.
Q3: I am not observing any inhibition of p-AKT in my Western blot. What are the possible reasons?
A3: There are several potential reasons for the lack of p-AKT inhibition, which can be broadly categorized into issues with the inhibitor, experimental protocol, or cellular system. These can include incorrect inhibitor concentration, degradation of the compound, insufficient incubation time, problems with the Western blot procedure, or cellular resistance mechanisms. The troubleshooting guide below provides a more detailed breakdown of these possibilities.
Troubleshooting Guide: Why is this compound Not Inhibiting p-AKT?
This guide provides a step-by-step approach to identify and resolve common issues when this compound fails to inhibit p-AKT levels in your experiments.
Step 1: Verify the Integrity and Handling of this compound
| Potential Issue | Troubleshooting Action |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound from a new vial if possible. Ensure proper storage conditions (-20°C) and avoid repeated freeze-thaw cycles.[2] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported IC50 is 5.0 µM for Akt.[2] |
| Incomplete Dissolution | Ensure that this compound is fully dissolved in DMSO before adding it to your cell culture media. Precipitates can lead to an inaccurate final concentration. |
Step 2: Optimize the Experimental Protocol
| Potential Issue | Troubleshooting Action |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal duration of inhibitor treatment. The effect of the inhibitor may not be immediate. |
| High Basal p-AKT Levels | If your cells have very high basal levels of p-AKT, consider serum-starving the cells for a few hours before stimulating them to reduce the baseline and make the inhibitory effect more apparent. |
| Inhibitor Inactivation in Media | Some components in cell culture media can interact with and inactivate small molecule inhibitors. If possible, test the inhibitor in a simpler, serum-free medium for a short duration. |
Step 3: Scrutinize the Western Blotting Technique
| Potential Issue | Troubleshooting Action |
| Phosphatase Activity | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent the dephosphorylation of p-AKT during sample preparation. |
| Incorrect Blocking Buffer | For phospho-protein detection, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise. |
| Antibody Issues | Use a well-validated primary antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473 or Thr308). Include a positive control (e.g., lysate from cells treated with a known AKT activator) and a negative control (e.g., untreated cells). Always run a loading control and an antibody for total AKT to ensure equal protein loading and to assess the relative levels of phosphorylated protein. |
| Insufficient Protein Loaded | Ensure you are loading an adequate amount of total protein (typically 20-40 µg) per well to detect a signal. |
Step 4: Consider Cellular and Biological Factors
| Potential Issue | Troubleshooting Action |
| Cellular Resistance | Your cell line may have intrinsic or acquired resistance to AKT inhibitors. This could be due to mutations in AKT that prevent inhibitor binding or the activation of compensatory signaling pathways. |
| High Protein Binding | The inhibitor may bind to proteins in the serum of the culture medium, reducing its effective concentration. Consider reducing the serum concentration during the inhibitor treatment period if your cells can tolerate it. |
Experimental Protocols
Protocol: Western Blotting for p-AKT Detection
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of total protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and run under standard conditions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (e.g., p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Perform ECL detection according to the manufacturer's instructions.
-
After imaging, you can strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound not inhibiting p-AKT.
References
Technical Support Center: Navigating the Use of AKT-IN-26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AKT-IN-26, an allosteric inhibitor of AKT. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, with a focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of the AKT kinase family. Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, this compound binds to the Pleckstrin homology (PH) domain of AKT.[1][2] This binding event locks AKT in an inactive conformation, preventing its translocation to the plasma membrane and subsequent phosphorylation and activation.[3] This allosteric mechanism of action generally contributes to a higher degree of selectivity compared to ATP-competitive inhibitors.[3][4]
Q2: What are the potential off-target effects of an allosteric AKT inhibitor like this compound?
While allosteric inhibitors are designed for greater specificity, off-target effects can still occur, particularly at higher concentrations. Potential off-target effects could arise from:
-
Binding to other PH domain-containing proteins: The human proteome contains numerous proteins with PH domains. While this compound is designed for AKT, cross-reactivity with other PH domains, though less likely, cannot be entirely ruled out.
-
Unforeseen interactions: The compound may interact with other cellular components in a manner not predicted by its primary mechanism of action.
It is crucial to empirically determine the off-target profile in your specific experimental system.
Q3: How can I experimentally assess the selectivity of my this compound?
A multi-pronged approach is recommended to assess the selectivity of this compound in your experiments:
-
Kinome Profiling: A broad kinase panel screen can help identify any potential off-target kinase interactions. This is a crucial first step to understand the inhibitor's selectivity profile.
-
Western Blot Analysis: In addition to confirming the inhibition of downstream AKT targets (e.g., p-GSK3β, p-PRAS40), it is advisable to probe for the activation of compensatory signaling pathways. For instance, prolonged AKT inhibition can sometimes lead to the upregulation of other pathways like the MAPK/ERK pathway.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of specific AKT isoform inhibition. Any discrepancies may point towards off-target effects.
-
Rescue Experiments: If possible, transfecting cells with a constitutively active form of AKT that is insensitive to the inhibitor could help distinguish between on-target and off-target effects.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity is observed at the effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits AKT signaling. 2. Conduct a kinome-wide selectivity screen: Identify potential off-target kinases. 3. Test in multiple cell lines: Determine if the cytotoxicity is cell-line specific. | Reduced cell death while maintaining on-target AKT inhibition. |
| Solvent toxicity | 1. Check the final concentration of the solvent (e.g., DMSO) in your culture media: Ensure it is below a non-toxic threshold (typically <0.1%). 2. Include a vehicle-only control: This will help differentiate between compound- and solvent-induced toxicity. | No cytotoxicity observed in the vehicle-only control. |
| Compound precipitation | 1. Visually inspect the culture media for any precipitate after adding this compound. 2. Consult the manufacturer's datasheet for solubility information. | Clear media with no visible precipitate. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor instability | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles of the stock solution. | More consistent and reproducible experimental outcomes. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK, PIM kinase). 2. Consider co-treatment with an inhibitor of the identified compensatory pathway. | A clearer understanding of the cellular response and potentially enhanced efficacy. |
| Cell-line specific responses | 1. Test the inhibitor on a panel of different cell lines. 2. Characterize the baseline activity of the AKT pathway in your chosen cell line. | Identification of cell lines that are more or less sensitive to this compound, providing context for your results. |
Experimental Protocols
Protocol 1: Western Blot for Assessing AKT Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473/Thr308), total AKT, p-GSK3β, total GSK3β, p-PRAS40, and total PRAS40 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Kinome Profiling for Selectivity Assessment
-
Compound Preparation: Prepare a concentrated stock solution of this compound. The final concentration for the assay will typically be in the range of 100 nM to 1 µM to assess off-target binding.
-
Kinase Panel Selection: Utilize a commercial kinome profiling service that offers a broad panel of kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase. Analyze the data to identify any kinases that are significantly inhibited by this compound at the tested concentration.
Visualizing Key Concepts
To aid in understanding the experimental workflows and signaling pathways involved, the following diagrams have been generated.
References
Navigating Inconsistent Results with AKT-IN-26: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical signaling node in cellular processes vital for survival, growth, and metabolism.[1][2] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[3][4] AKT-IN-26 is an investigational allosteric inhibitor of AKT. As with any novel compound, researchers may encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: We are observing inconsistent inhibition of AKT phosphorylation (p-AKT) at Ser473 and Thr308 after treatment with this compound.
Possible Causes:
-
Suboptimal Inhibitor Concentration or Treatment Time: The effective concentration and duration of treatment can vary significantly between cell lines due to differences in their genetic background, such as the status of PTEN (a negative regulator of the PI3K/AKT pathway).[5][6]
-
Cellular Context and Pathway Activation: The basal level of AKT activation and the specific growth factors or stimuli used can influence the inhibitor's efficacy.[6][7]
-
Inhibitor Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation, reducing its effective concentration.
-
Assay Variability: Technical variations in Western blotting or other detection methods can contribute to inconsistent readings.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) for each new cell line to determine the optimal concentration and treatment duration.
-
Standardize Cell Culture Conditions: Ensure consistent cell density, serum concentrations, and stimulation methods across experiments.
-
Verify Inhibitor Integrity: Prepare fresh stock solutions of this compound from a reliable source. If solubility issues are suspected, consider using a different solvent or sonication.
-
Optimize Detection Assays: Standardize protein loading for Western blots and use validated phospho-specific antibodies. Include appropriate positive and negative controls in every experiment.
Q2: Why do we see a decrease in cell viability at low concentrations of this compound in some cell lines but not others?
Possible Causes:
-
"AKT Addiction": Cell lines with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA mutations, PTEN loss) are often highly dependent on AKT signaling for survival and are more sensitive to its inhibition.[4]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can exhibit off-target effects, leading to toxicity through mechanisms unrelated to AKT inhibition.[8][9] Allosteric inhibitors are generally more specific than ATP-competitive inhibitors, but off-target effects can still occur.[10]
-
Differential Expression of AKT Isoforms: The three AKT isoforms (AKT1, AKT2, and AKT3) have distinct and sometimes non-overlapping functions.[11][12] Cell lines may express different ratios of these isoforms, and this compound might have varying potencies against each.
Troubleshooting Steps:
-
Characterize Cell Line Genetics: Determine the mutational status of key PI3K/AKT pathway components (PIK3CA, PTEN, AKT1) in your cell lines.
-
Conduct Isoform-Specific Analysis: If possible, assess the effect of this compound on the phosphorylation of individual AKT isoforms.
-
Perform Rescue Experiments: To confirm on-target effects, attempt to rescue the viability phenotype by overexpressing a constitutively active form of AKT.
Q3: We've noticed a rebound in p-AKT levels after prolonged treatment with this compound. What could be the cause?
Possible Causes:
-
Feedback Loop Activation: Inhibition of AKT can lead to the activation of upstream signaling pathways through feedback mechanisms. For instance, inhibition of the AKT/mTORC1 axis can relieve feedback inhibition of receptor tyrosine kinases (RTKs), leading to renewed PI3K/AKT signaling.[6]
-
Inhibitor Metabolism: Cells may metabolize and clear the inhibitor over time, leading to a decrease in its effective intracellular concentration.
Troubleshooting Steps:
-
Investigate Feedback Mechanisms: Use phospho-RTK arrays or Western blotting to examine the activation status of upstream receptors (e.g., EGFR, HER2, IGF-1R) following prolonged this compound treatment.
-
Consider Inhibitor Dosing Schedule: In longer-term experiments, it may be necessary to replenish the media with fresh inhibitor periodically.
Quantitative Data Summary
The following tables provide illustrative data from hypothetical experiments designed to troubleshoot inconsistent results with this compound.
Table 1: Dose-Response of this compound on p-AKT (Ser473) Levels in Different Cancer Cell Lines
| Cell Line | PI3K/PTEN Status | IC50 for p-AKT Inhibition (nM) |
| MCF-7 | PIK3CA Mutant | 50 |
| U87-MG | PTEN Null | 75 |
| A549 | Wild-Type | 500 |
This table demonstrates the varying sensitivity of cell lines to AKT inhibition based on their genetic background.
Table 2: Effect of this compound on Cell Viability after 72 hours
| Cell Line | GI50 (nM) |
| MCF-7 | 100 |
| U87-MG | 150 |
| A549 | >1000 |
This table illustrates the correlation between on-target p-AKT inhibition and effects on cell proliferation/survival.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate imaging system.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).
Visualizing Signaling Pathways and Workflows
Diagram 1: The PI3K/AKT Signaling Pathway and the Action of this compound
Caption: The PI3K/AKT signaling cascade and the inhibitory point of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent p-AKT Inhibition
References
- 1. Physiological regulation of Akt activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. AKT is a therapeutic target in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AKT Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with AKT western blot results, particularly when using kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for phosphorylated AKT (p-AKT) after treating my cells with an AKT inhibitor. What could be the reason?
A1: Several factors could lead to a lack of p-AKT signal. Consider the following:
-
Inhibitor Efficacy and Concentration: The inhibitor may be highly effective at the concentration used, leading to a complete abrogation of AKT phosphorylation.
-
Antibody Issues: The primary or secondary antibody may not be working correctly.
-
Low Protein Expression: The total amount of AKT in your samples might be too low to detect phosphorylation.
-
Problems with Western Blot Protocol: Issues with sample preparation, protein transfer, or detection reagents can all lead to a lack of signal.
Q2: I am observing high background on my western blot, making it difficult to interpret the results for AKT and p-AKT. What can I do?
A2: High background can be caused by several factors. Here are some common solutions:
-
Optimize Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) and that the blocking time is sufficient (at least 1 hour at room temperature or overnight at 4°C). For phospho-antibodies, BSA is often recommended over milk, as milk contains casein, a phosphoprotein that can cause background.
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.
-
Increase Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process.
Q3: I see multiple non-specific bands on my blot. How can I get cleaner results?
A3: Non-specific bands can arise from several sources. To improve specificity:
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein. Consider using a monoclonal antibody for higher specificity.
-
Optimize Antibody Dilution: A higher than optimal concentration of the primary antibody can lead to off-target binding.
-
Sample Preparation: Use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation, which can lead to smaller, non-specific bands.
-
Blocking Conditions: As with high background, optimizing your blocking buffer and incubation time can help reduce non-specific binding.
Q4: The bands for my loading control are inconsistent across the lanes. What does this mean?
A4: Inconsistent loading control bands indicate unequal protein loading between lanes.[1] This makes it impossible to accurately compare the levels of your target protein (AKT/p-AKT) across different samples. It is crucial to perform an accurate protein quantification assay before loading your samples and ensure equal amounts are loaded in each well.[1]
Troubleshooting Guides
Problem 1: Weak or No Signal for p-AKT
| Possible Cause | Recommended Solution |
| Ineffective Primary Antibody | Use a new aliquot of the antibody or try an antibody from a different vendor. Ensure the antibody is validated for western blotting. |
| Inactive Secondary Antibody | Use a fresh dilution of the secondary antibody. Confirm that the secondary antibody is appropriate for the species of the primary antibody. |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel (typically 20-30 µg of total cell lysate).[2] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of AKT (~60 kDa). |
| Suboptimal Antibody Incubation | Increase the incubation time for the primary antibody (e.g., overnight at 4°C). Optimize the antibody dilution. |
| Expired Detection Reagents | Use fresh chemiluminescent substrate. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature. Use 5% BSA in TBST, especially for phospho-antibodies.[3] |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal dilution for both primary and secondary antibodies.[4] |
| Inadequate Washing | Increase the number of washes (at least 3-5 times for 5-10 minutes each) and the volume of wash buffer (TBST). |
| Membrane Dried Out | Ensure the membrane remains submerged in buffer throughout the incubation and washing steps.[4] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Low Specificity of Primary Antibody | Use a monoclonal antibody or an affinity-purified polyclonal antibody. Run a control lane with a known negative sample if possible. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[5] |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. |
| Overloading of Protein | Reduce the amount of total protein loaded per lane.[4] |
Experimental Protocols
Western Blot Protocol for AKT and Phospho-AKT (Ser473)
This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.
1. Sample Preparation: a. Treat cells with AKT-IN-26 or other inhibitors as required. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and collect the lysate. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE: a. Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT Ser473 or rabbit anti-AKT) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using a chemiluminescence imaging system or X-ray film.
6. Stripping and Re-probing (Optional): a. To probe for total AKT or a loading control on the same membrane, strip the membrane using a mild stripping buffer. b. Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the next primary antibody.
Data Presentation
Table 1: Example of Densitometry Analysis of p-AKT/Total AKT Ratio
| Treatment | Concentration (µM) | p-AKT (Ser473) Intensity | Total AKT Intensity | p-AKT / Total AKT Ratio |
| Vehicle (DMSO) | - | 1.25 | 1.30 | 0.96 |
| AKT Inhibitor | 0.1 | 0.85 | 1.28 | 0.66 |
| AKT Inhibitor | 1 | 0.32 | 1.31 | 0.24 |
| AKT Inhibitor | 10 | 0.05 | 1.29 | 0.04 |
Table 2: Common Loading Controls for AKT Western Blotting
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Notes |
| β-Actin | ~42 | Cytoplasm | Ubiquitously expressed, but expression can vary in some tissues like skeletal muscle.[6][7] |
| GAPDH | ~37 | Cytoplasm | Commonly used, but its expression can be affected by metabolic changes or hypoxia.[1] |
| α-Tubulin | ~55 | Cytoplasm | A component of microtubules; generally stable expression. |
| Lamin B1 | ~66 | Nucleus | Use when analyzing nuclear fractions.[6] |
| Vinculin | ~117 | Cytoplasm / Cell-cell junctions | A large protein, useful when AKT bands might overlap with other common loading controls.[7] |
Visualizations
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Loading Controls for Western Blots [labome.com]
Technical Support Center: AKT-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using AKT-IN-26. The information is designed to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for AKT inhibitors like this compound?
AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a crucial role in various cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer.[2][3]
AKT inhibitors, in general, function by targeting different components of the AKT signaling cascade. They can be broadly categorized based on their mechanism of action:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of AKT, preventing the kinase from transferring a phosphate group to its substrates.[4]
-
Allosteric inhibitors: These inhibitors bind to a site other than the ATP-binding pocket, inducing a conformational change that inhibits AKT activity. MK-2206 is an example of an allosteric pan-Akt inhibitor.[4][5]
-
Inhibitors of AKT membrane translocation: Some inhibitors prevent the recruitment of AKT to the plasma membrane, a critical step for its activation.[6][7]
Troubleshooting Guide
Vehicle Control Issues
Q2: My vehicle control is showing unexpected effects on cell viability and signaling. What could be the cause?
Unexpected effects in vehicle controls can arise from several factors:
-
Vehicle Toxicity: The solvent used to dissolve this compound may have inherent toxicity at the concentration used. Common solvents like DMSO can affect cell growth and gene expression at higher concentrations.
-
Solvent Purity: Impurities in the solvent can have biological activity.
-
pH Shift: The addition of the vehicle may alter the pH of the culture medium, impacting cell health.
Recommended Actions:
-
Perform a Vehicle-Only Dose-Response Curve: Test a range of concentrations of your vehicle (e.g., DMSO) on your cells to determine the highest non-toxic concentration.
-
Use High-Purity Solvents: Always use sterile, high-purity, cell culture-grade solvents.
-
Buffer the Medium: Ensure your culture medium is adequately buffered to resist pH changes.
-
Minimize Solvent Concentration: Prepare a high-concentration stock of this compound to minimize the final volume of solvent added to your experimental setup.
Experimental Variability and Inconsistent Results
Q3: I am observing high variability in my results between experiments. How can I improve reproducibility?
Inconsistent results when working with kinase inhibitors can be due to several experimental variables:
-
Compound Stability: The stability of this compound in your experimental conditions (e.g., in culture medium at 37°C) may be limited.
-
Cellular Context: The effect of AKT inhibition can be highly dependent on the cell type, its genetic background (e.g., PTEN or PIK3CA mutation status), and culture conditions (e.g., serum concentration).[3][8]
-
Assay Timing: The timing of treatment and endpoint analysis is critical, as cellular responses to AKT inhibition can be dynamic.
Recommended Actions:
-
Assess Compound Stability: If possible, determine the half-life of this compound in your experimental medium. Consider refreshing the medium with a fresh inhibitor for long-term experiments.
-
Characterize Your Cell Line: Confirm the status of key PI3K/AKT pathway components (e.g., PTEN, PIK3CA, AKT isoforms) in your cell model.
-
Optimize Treatment Duration and Endpoint Analysis: Perform a time-course experiment to identify the optimal time points for observing the desired effects.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium. Also, prepare a vehicle control with the same final concentration of the vehicle as the highest concentration of the inhibitor.
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of AKT and its downstream targets.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Example IC50 Values of a Hypothetical AKT Inhibitor in Different Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | Wild-Type | Mutated (E545K) | 50 |
| U-87 MG | Glioblastoma | Mutated (Deletion) | Wild-Type | 25 |
| PC-3 | Prostate | Null | Wild-Type | 15 |
| A549 | Lung | Wild-Type | Wild-Type | 200 |
Visualizations
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with AKT inhibitors.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
- 6. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AKT Inhibitors: Profiling AKT-IN-26 Against Allosteric and ATP-Competitive Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AKT inhibitors, focusing on the unique characteristics of AKT-IN-26 in contrast to other well-documented inhibitors with differing mechanisms of action. This document synthesizes available experimental data to highlight the performance and methodologies associated with these critical cancer research tools.
The serine/threonine kinase AKT is a central node in cell signaling pathways that regulate growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target AKT, each with a distinct mechanism of action. This guide focuses on comparing this compound, a Pleckstrin Homology (PH) domain-binding inhibitor, with other prominent AKT inhibitors, namely the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Ipatasertib and Capivasertib.
Mechanism of Action: A Diverse Approach to AKT Inhibition
AKT inhibitors can be broadly categorized based on their mechanism of action. This compound, also known as Compound 453, represents a class of inhibitors that target the PH domain of AKT. This domain is crucial for the translocation of AKT to the cell membrane, a critical step in its activation. By binding to the PH domain, this compound prevents this localization and subsequent phosphorylation and activation of AKT.
In contrast, allosteric inhibitors such as MK-2206 bind to a site distinct from the active site, inducing a conformational change that locks the kinase in an inactive state. This class of inhibitors can offer high selectivity for AKT isoforms.
The most common class of kinase inhibitors are the ATP-competitive inhibitors, which include Ipatasertib (GDC-0068) and Capivasertib (AZD5363) . These molecules bind to the ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP and thereby preventing the phosphorylation of downstream substrates.
Performance Data: A Head-to-Head Comparison
Quantitative data on the potency and selectivity of these inhibitors are crucial for their evaluation and application in research and drug development. The following table summarizes the available data for the selected AKT inhibitors.
| Inhibitor | Mechanism of Action | Target | IC50 (AKT1) | IC50 (AKT2) | IC50 (AKT3) | Selectivity Notes |
| This compound (Compound 453) | PH Domain Binding | AKT | Data not available | Data not available | Data not available | Binds to the Pleckstrin homology (PH) domain of AKT.[1] |
| MK-2206 | Allosteric | Pan-AKT | ~5 nM | ~12 nM | ~65 nM | Allosteric pan-AKT inhibitor with some selectivity for AKT1/2 over AKT3. |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-AKT | 5 nM | 18 nM | 8 nM | Potent, selective, and orally bioavailable pan-AKT inhibitor. |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-AKT | 3 nM | 7 nM | 7 nM | Potent and selective pan-AKT inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
The inhibition of AKT has profound effects on downstream signaling pathways, ultimately impacting cell fate. A simplified representation of the AKT signaling pathway and the points of intervention for different inhibitor classes are illustrated below.
Caption: The AKT signaling pathway and points of inhibitor intervention.
A typical experimental workflow to evaluate the efficacy of an AKT inhibitor involves a series of in vitro and in vivo assays.
Caption: A standard workflow for evaluating AKT inhibitors.
The logical relationship between the different classes of AKT inhibitors based on their binding sites is depicted below.
Caption: Classification of AKT inhibitors based on their binding sites.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are concise protocols for key assays used in the characterization of AKT inhibitors.
Western Blot for AKT Phosphorylation
-
Cell Lysis: Treat cells with the AKT inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the AKT inhibitor for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., PC-3, LNCaP) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the AKT inhibitor (and vehicle control) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors for pharmacodynamic analysis (e.g., western blotting for p-AKT) to confirm target engagement.
Conclusion
The landscape of AKT inhibitors is diverse, with compounds like this compound offering a distinct mechanism of action by targeting the PH domain. While quantitative performance data for this compound is not as readily available as for more clinically advanced allosteric and ATP-competitive inhibitors like MK-2206, Ipatasertib, and Capivasertib, its unique binding mode presents a valuable tool for studying AKT signaling and a potential avenue for developing novel therapeutics. The direct comparison of these inhibitors, supported by standardized experimental protocols, provides a critical framework for researchers to select the most appropriate tool for their specific scientific questions and to advance the development of effective cancer therapies targeting the AKT pathway.
References
A Head-to-Head Comparison of AKT Inhibitors: The Allosteric Modulator MK-2206 Versus the PH Domain-Targeting AKT-IN-26
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe or therapeutic candidate is a critical decision. This guide provides a detailed comparison of two inhibitors of the serine/threonine kinase AKT: MK-2206, a well-characterized allosteric inhibitor that has undergone clinical investigation, and AKT-IN-26, a putative inhibitor targeting the Pleckstrin Homology (PH) domain.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2] AKT, a central node in this pathway, exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[3] The development of specific and potent AKT inhibitors is a key focus in oncology drug discovery.
This guide will delve into the distinct mechanisms of action of MK-2206 and this compound, present available quantitative data for MK-2206, and outline the necessary experimental protocols to rigorously compare these two agents.
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary distinction between MK-2206 and this compound lies in their mode of binding to the AKT protein, which dictates their inhibitory mechanism.
MK-2206 is an orally bioavailable, allosteric inhibitor of all three AKT isoforms.[4] Unlike ATP-competitive inhibitors that bind to the kinase's active site, MK-2206 binds to a separate, allosteric pocket.[5] This binding induces a conformational change in the AKT protein, preventing its localization to the plasma membrane and subsequent phosphorylation and activation by its upstream kinases, PDK1 and mTORC2.[5][6] This allosteric mechanism contributes to its high selectivity for AKT over other kinases.
This compound , also referred to as Compound 453, is described as an AKT inhibitor that binds to the Pleckstrin homology (PH) domain of AKT.[6] The PH domain is crucial for recruiting AKT to the cell membrane by binding to the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By targeting the PH domain, this compound is designed to prevent the translocation of AKT to the membrane, thereby inhibiting its activation.
Comparative Data: A Look at the Evidence
A thorough comparison relies on robust experimental data. While extensive data is available for MK-2206 from numerous preclinical and clinical studies, publicly available experimental data for this compound is currently lacking. The following tables summarize the available information for MK-2206 and highlight the data points that would be necessary for a direct comparison with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of MK-2206
| Inhibitor | Target | IC50 (nM) | Assay Type |
| MK-2206 | AKT1 | 8 | Cell-free |
| AKT2 | 12 | Cell-free | |
| AKT3 | 65 | Cell-free | |
| This compound | AKT1, AKT2, AKT3 | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for MK-2206 from reference[6].
Table 2: Cellular Activity of MK-2206 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | MK-2206 IC50 (µM) |
| A431 | Epidermoid Carcinoma | Ras WT | 5.5 |
| HCC827 | Non-Small Cell Lung Cancer | Ras WT | 4.3 |
| NCI-H292 | Non-Small Cell Lung Cancer | Ras WT | 5.2 |
| NCI-H358 | Non-Small Cell Lung Cancer | Ras Mutant | 13.5 |
| NCI-H23 | Non-Small Cell Lung Cancer | Ras Mutant | 14.1 |
| NCI-H1299 | Non-Small Cell Lung Cancer | Ras Mutant | 27.0 |
| Calu-6 | Non-Small Cell Lung Cancer | Ras Mutant | 28.6 |
| NCI-H460 | Non-Small Cell Lung Cancer | PIK3CA E545K | 3.4 |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data for MK-2206 from reference[7]. WT = Wild Type.
Experimental Protocols for Comparative Evaluation
To provide a rigorous comparison between this compound and MK-2206, a series of standardized in vitro and in vivo experiments are required. The following protocols serve as a guide for researchers aiming to perform such a comparison.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compounds on purified AKT isoforms.
-
Methodology:
-
Utilize a cell-free kinase assay, such as a radiometric assay using ³²P-ATP or a fluorescence-based assay (e.g., HTRF, LanthaScreen™).
-
Incubate purified recombinant human AKT1, AKT2, and AKT3 with a known substrate (e.g., GSK3α/β peptide) and ATP.
-
Add increasing concentrations of MK-2206 and this compound to determine the IC50 values for each isoform.
-
To assess selectivity, the compounds should also be tested against a panel of other kinases, particularly those within the AGC kinase family.
-
Cellular Phospho-AKT Western Blot
-
Objective: To confirm the on-target activity of the inhibitors in a cellular context by measuring the phosphorylation status of AKT and its downstream targets.
-
Methodology:
-
Select a panel of cancer cell lines with known PI3K/AKT pathway status (e.g., PTEN-null, PIK3CA-mutant, or growth factor-dependent).
-
Treat cells with a dose-range of each inhibitor for a specified time (e.g., 1-2 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with antibodies specific for phospho-AKT (Ser473 and Thr308), total AKT, phospho-PRAS40, phospho-GSK3β, and phospho-S6 ribosomal protein.
-
A decrease in the phosphorylation of AKT and its downstream targets would indicate effective pathway inhibition.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Methodology:
-
Plate cells in 96-well plates and treat with a range of inhibitor concentrations for 72-96 hours.
-
Measure cell viability using assays such as MTT, MTS (e.g., CellTiter-Glo®), or by direct cell counting.
-
Calculate the IC50 value for each compound in each cell line.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.
-
Methodology:
-
Implant human cancer cells (that have shown sensitivity in vitro) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle control, MK-2206, this compound).
-
Administer the compounds orally at predetermined doses and schedules. For example, MK-2206 has been administered in vivo at doses ranging from 120 to 240 mg/kg.[8]
-
Measure tumor volume regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for phospho-AKT) to confirm target engagement in vivo.
-
Visualizing the Mechanisms and Workflow
To better understand the distinct inhibitory mechanisms and the process of comparing these inhibitors, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing AKT inhibitors.
Conclusion
MK-2206 is a potent and selective allosteric AKT inhibitor with a wealth of preclinical and clinical data supporting its mechanism of action and anti-tumor activity. In contrast, this compound is a putative PH domain-targeting AKT inhibitor for which public experimental data is currently unavailable.
For researchers considering the use of these inhibitors, the choice will depend on the specific research question. MK-2206 serves as a well-validated tool to probe the consequences of allosteric AKT inhibition. For those interested in exploring the effects of inhibiting AKT via its PH domain, this compound may be a starting point, but it would require rigorous experimental validation as outlined in this guide. A direct comparison of these two molecules would provide valuable insights into the therapeutic potential of targeting different regulatory domains of the AKT kinase.
References
- 1. Protein kinase B (AKT) upregulation and Thy-1-αvβ3 integrin-induced phosphorylation of Connexin43 by activated AKT in astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AKT-IN-1 | Akt | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of AKT Inhibitors: GDC-0068 vs. PH Domain Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two distinct classes of AKT inhibitors: the well-characterized ATP-competitive inhibitor GDC-0068 (Ipatasertib) and a novel class of inhibitors targeting the Pleckstrin Homology (PH) domain. Due to the limited public availability of specific data for a compound designated "AKT-IN-26," this guide will utilize available information on representative PH domain inhibitors as a proxy for comparison. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions in their drug discovery and development endeavors.
Executive Summary
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[1] This has made AKT a prime target for therapeutic intervention. GDC-0068 is a potent and selective, ATP-competitive pan-AKT inhibitor that has undergone extensive preclinical and clinical evaluation. In contrast, inhibitors targeting the PH domain of AKT represent a newer approach, aiming to prevent the localization and subsequent activation of AKT at the cell membrane. This guide presents a side-by-side comparison of their reported efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data for GDC-0068 and representative PH domain inhibitors.
Table 1: In Vitro Efficacy of GDC-0068 (Ipatasertib)
| Parameter | Value | Cell Lines/Conditions |
| IC50 (AKT1) | 5 nM | Cell-free assay |
| IC50 (AKT2) | 18 nM | Cell-free assay |
| IC50 (AKT3) | 8 nM | Cell-free assay |
| Cellular IC50 (p-PRAS40) | 157 nM - 208 nM | LNCaP, PC3, and BT474M1 cells |
| Cell Viability IC50 | ~0.3 µM - >10 µM | Panel of cancer cell lines |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Table 2: In Vitro Efficacy of Representative PH Domain Inhibitors
| Compound | Apoptosis Induction | Inhibition of p-AKT (Ser473) | Direct Binding to AKT PH Domain (KD) |
| Compound 2 | Yes | Yes | Not Reported |
| Compound 24 | Yes | Yes | Reported |
| Compound 25 | Yes | Yes | No |
| Compound 26 | Yes | Yes | No |
| Compound 27 | Yes | Yes | Reported |
Data is derived from a study on novel small-molecule inhibitors targeting the AKT PH domain.[2] Specific IC50 values for apoptosis or p-AKT inhibition were not quantitatively provided in the primary source.
Mechanism of Action
The fundamental difference between these two classes of inhibitors lies in their binding site and mechanism of action, which is visualized in the signaling pathway diagrams below.
-
GDC-0068 (ATP-Competitive Inhibitor): GDC-0068 functions by competing with ATP for binding to the catalytic kinase domain of all three AKT isoforms.[3] This direct inhibition of the kinase active site prevents the phosphorylation of downstream AKT substrates, thereby blocking the propagation of survival and growth signals.
-
PH Domain Inhibitors: This class of inhibitors targets the Pleckstrin Homology (PH) domain of AKT. The PH domain is crucial for recruiting AKT to the plasma membrane by binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3). By binding to the PH domain, these inhibitors allosterically prevent this membrane translocation, which is a prerequisite for AKT activation by upstream kinases like PDK1 and mTORC2.[2]
Signaling Pathway Diagrams
Caption: Mechanism of action of ATP-competitive vs. PH domain AKT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of efficacy data. Below are representative protocols for key experiments used to characterize AKT inhibitors.
In Vitro Kinase Assay (IC50 Determination for GDC-0068)
-
Objective: To determine the concentration of GDC-0068 required to inhibit 50% of the enzymatic activity of purified AKT isoforms.
-
Materials: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; a suitable substrate peptide (e.g., GSK3α-derived peptide); ATP; kinase assay buffer; 384-well plates; test compound (GDC-0068) serially diluted in DMSO.
-
Procedure:
-
Add diluted GDC-0068 to the wells of the assay plate.
-
Add the AKT enzyme and substrate peptide to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Western Blot for AKT Phosphorylation
-
Objective: To assess the ability of an inhibitor to block the phosphorylation of AKT and its downstream targets in a cellular context.
-
Materials: Cancer cell line of interest (e.g., Panc-1, LNCaP); cell culture medium and supplements; growth factor for stimulation (e.g., IGF-I); test inhibitor; lysis buffer; antibodies against total AKT, phospho-AKT (Ser473), total PRAS40, and phospho-PRAS40; SDS-PAGE and Western blotting equipment.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-I for 20 minutes) to induce AKT phosphorylation.
-
Wash the cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
-
Cell Viability Assay
-
Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Materials: Cancer cell lines; cell culture medium; 96-well plates; test inhibitor; a reagent for measuring cell viability (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical and clinical evaluation of AKT inhibitors.
Conclusion
GDC-0068 (Ipatasertib) is a well-documented, potent, ATP-competitive pan-AKT inhibitor with demonstrated efficacy in both preclinical models and clinical trials, particularly in tumors with activated AKT signaling.[4][5] In contrast, while specific data for "this compound" is unavailable, the broader class of PH domain inhibitors offers an alternative mechanism of action by preventing AKT's localization to the plasma membrane.[2] The data on these novel compounds, though less mature, indicates a potential for inducing apoptosis and inhibiting AKT phosphorylation.
The choice between these inhibitor classes may depend on the specific genetic context of the cancer being targeted, potential resistance mechanisms, and the desired pharmacological profile. Further research into PH domain inhibitors is necessary to fully elucidate their therapeutic potential and establish a more direct comparison with established ATP-competitive inhibitors like GDC-0068. This guide provides a foundational framework for understanding the current landscape of AKT inhibition and the experimental approaches critical for advancing this field of research.
References
- 1. Efficacy and safety analysis of AKT inhibitor in triple-negative breast cancer: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of AKT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of AKT inhibitors. Due to the absence of publicly available information on a compound designated "AKT-IN-26," this document will use the well-characterized allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib (GDC-0068) as illustrative examples. The principles and experimental protocols outlined here offer a robust methodology for assessing any novel AKT inhibitor.
Introduction to AKT Inhibition
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade that is frequently dysregulated in cancer and other diseases.[1][2] This pathway governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][3] Consequently, AKT has emerged as a significant therapeutic target.[1][3]
AKT inhibitors are broadly categorized into two main classes based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules, such as Ipatasertib, bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of downstream substrates.[4]
-
Allosteric Inhibitors: These inhibitors, like MK-2206, bind to a site distinct from the ATP pocket, locking the kinase in an inactive conformation and preventing its localization to the plasma membrane, a crucial step for its activation.[5][6]
Validating that a novel inhibitor selectively engages and inhibits AKT within the cell is paramount. This involves biochemical assays to measure direct enzyme inhibition and cell-based assays to confirm the modulation of downstream signaling events.
Comparative On-Target Effects of Representative AKT Inhibitors
The efficacy of an AKT inhibitor is determined by its potency against the three AKT isoforms (AKT1, AKT2, and AKT3) and its ability to suppress the phosphorylation of downstream targets. The following tables summarize representative data for MK-2206 and Ipatasertib.
| Inhibitor | Target | Mechanism of Action | IC50 (AKT1) | IC50 (AKT2) | IC50 (AKT3) |
| MK-2206 | Pan-AKT | Allosteric | 5 nmol/L[5] | 12 nmol/L[5] | 65 nmol/L[5] |
| Ipatasertib (GDC-0068) | Pan-AKT | ATP-Competitive | 5 nmol/L[4] | 18 nmol/L[4] | 8 nmol/L[4] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 1: Biochemical Potency of Representative AKT Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective AKT isoform by 50% in in vitro kinase assays.
| Cell Line | Treatment | p-AKT (S473) Inhibition | p-PRAS40 (T246) Inhibition | p-GSK3β (S9) Inhibition |
| Medullary Thyroid Cancer (MTC-TT) | MK-2206 | Dose-dependent decrease[7] | Not Reported | Not Reported |
| Various Cancer Cell Lines | Ipatasertib | Dose-dependent decrease[4] | Dose-dependent decrease[4] | Dose-dependent decrease[4] |
| User-Specified Cell Line | This compound | To Be Determined | To Be Determined | To Be Determined |
Table 2: Cellular On-Target Effects of Representative AKT Inhibitors. This table illustrates the expected outcome of a Western blot experiment, showing the inhibition of phosphorylation of AKT and its downstream substrates.
Visualizing the AKT Signaling Pathway and Experimental Validation
To understand the context of AKT inhibition, it is crucial to visualize its position in the signaling cascade and the experimental workflow used for its validation.
Figure 1. Simplified AKT Signaling Pathway.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AKT is a therapeutic target in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ipatasertib (GDC-0068) Kinase Selectivity
An objective comparison guide on the cross-reactivity of the pan-AKT inhibitor, Ipatasertib (GDC-0068), is provided below for researchers, scientists, and drug development professionals. Information on the specific compound "AKT-IN-26" was not available in the public domain at the time of this writing. Therefore, Ipatasertib, a well-characterized and clinically evaluated AKT inhibitor, has been selected as a representative example to illustrate the principles of a cross-reactivity and selectivity analysis.
Ipatasertib (also known as GDC-0068) is a potent, orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and its hyperactivation is a common feature in many human cancers. Consequently, inhibitors targeting key nodes of this pathway, such as AKT, are of significant therapeutic interest.
A crucial aspect of inhibitor development is characterizing its selectivity, as off-target effects can lead to toxicity and unforeseen biological consequences. This guide compares the inhibitory activity of Ipatasertib against its intended AKT targets versus a panel of other kinases.
Data Presentation: Kinase Inhibition Profile of Ipatasertib
The following table summarizes the in vitro inhibitory potency of Ipatasertib against AKT isoforms and selected off-target kinases identified in a broad kinase panel screening. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Target Kinase Family | Target Kinase | Inhibitor | IC50 (nM) | Fold Selectivity vs. AKT1 |
| AGC Kinase (Primary Target) | AKT1 | Ipatasertib | 5 | 1x |
| AKT2 | Ipatasertib | 18 | 3.6x | |
| AKT3 | Ipatasertib | 8 | 1.6x | |
| AGC Kinase (Off-Target) | PRKG1β (cGK 1β) | Ipatasertib | 69 | 13.8x |
| PRKG1α (cGK 1α) | Ipatasertib | 98 | 19.6x | |
| RPS6KB1 (p70S6K) | Ipatasertib | 860 | 172x | |
| PRKACA (PKA) | Ipatasertib | 3100 | 620x |
Data compiled from cell-free biochemical assays[2]. The screening panel consisted of 230 kinases, where Ipatasertib at a concentration of 1 µM inhibited only PRKG1α, PRKG1β, and p70S6K by more than 70%[2].
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the AKT signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The following are representative protocols for experiments used to determine the selectivity of a kinase inhibitor like Ipatasertib.
In Vitro Biochemical Kinase Assay (Selectivity Profiling)
This protocol outlines a common method for determining the IC50 of an inhibitor against a panel of purified kinases. Luminescence-based assays, such as ADP-Glo™, are frequently used as they measure the amount of ADP produced, which is directly proportional to kinase activity[4].
Objective: To quantify the concentration-dependent inhibition of a large panel of protein kinases by Ipatasertib to determine its selectivity profile.
Materials:
-
Purified recombinant kinases (e.g., AKT1, AKT2, AKT3, PKA, etc.)
-
Kinase-specific peptide substrates
-
Ipatasertib (or test inhibitor) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)
-
ATP solution at a concentration near the Km for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of Ipatasertib in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well assay plate. Include DMSO-only wells as a "high activity" control and wells without enzyme as a "background" control.
-
Enzyme and Substrate Preparation: For each kinase to be tested, prepare a solution containing the kinase and its specific substrate in the kinase assay buffer.
-
Pre-incubation: Add the kinase/substrate solution to the assay wells containing the inhibitor. Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase[4].
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each respective kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other measurements.
-
Normalize the data by setting the average signal from the DMSO-only wells to 100% activity and the background signal to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Cellular Assay for AKT Pathway Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block AKT signaling within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To confirm that Ipatasertib engages and inhibits AKT in cancer cell lines by analyzing the phosphorylation status of a known AKT substrate, such as PRAS40 or GSK3β[2].
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., PTEN-null LNCaP or PC3 cells)[2]
-
Cell culture medium and supplements
-
Ipatasertib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-PRAS40 (Thr246), anti-total AKT, anti-total PRAS40, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Ipatasertib (e.g., 0, 10, 50, 200, 1000 nM) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly on the plate using ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with the desired primary antibodies (e.g., anti-phospho-PRAS40), diluted in blocking buffer.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
To confirm equal protein loading and total protein levels, the blot can be stripped and re-probed for total PRAS40 and a loading control like β-actin.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
References
A Comparative Guide to Pan-AKT Inhibitors for Researchers and Drug Development Professionals
An objective comparison of leading pan-AKT inhibitors, supported by experimental data and detailed protocols. Please note that a search for "AKT-IN-26" did not yield a publicly documented inhibitor; this guide therefore focuses on a comparison of three well-characterized pan-AKT inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206.
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, making AKT an attractive target for therapeutic intervention.[4][5] Pan-AKT inhibitors, which target all three isoforms of AKT (AKT1, AKT2, and AKT3), have shown promise in preclinical and clinical studies.[6][7][8] This guide provides a comparative overview of three prominent pan-AKT inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206, to aid researchers and drug development professionals in their evaluation.
Performance Comparison of Pan-AKT Inhibitors
The following tables summarize the key characteristics and performance of Capivasertib, Ipatasertib, and MK-2206 based on available preclinical data.
| Inhibitor | Mechanism of Action | Isoform Selectivity |
| Capivasertib (AZD5363) | ATP-competitive | Pan-AKT inhibitor with IC50 values of <10 nM for all three isoforms.[9][10] |
| Ipatasertib (GDC-0068) | ATP-competitive | Equipotent, selective pan-Akt inhibitor.[11] |
| MK-2206 | Allosteric | Allosteric inhibitor with higher potency for AKT1 (IC50 = 5-8 nM) and AKT2 (IC50 = 12 nM) than for AKT3 (IC50 = 65 nM).[12][13][14][15] |
Table 1: Mechanism of Action and Isoform Selectivity.
| Inhibitor | In Vitro Potency (IC50) | In Vivo Efficacy |
| Capivasertib (AZD5363) | Inhibits proliferation in a range of cancer cell lines with IC50 values typically in the sub-micromolar to low micromolar range.[10] | Demonstrates dose-dependent tumor growth inhibition in various xenograft models.[10] It has also been shown to enhance the antitumor activity of other agents like docetaxel.[9] |
| Ipatasertib (GDC-0068) | Inhibits cell viability in multiple cancer cell lines, with sensitivity correlating with markers of AKT activation.[11][16] | Shows robust antitumor activity, from tumor growth delay to regression, in multiple xenograft models.[11][16] |
| MK-2206 | Inhibits cell proliferation in various cancer cell lines, with IC50 values often in the low micromolar range.[14][17] | Induces tumor growth inhibition in solid tumor and leukemia xenograft models.[12] |
Table 2: Preclinical Efficacy of Pan-AKT Inhibitors.
Signaling Pathway and Experimental Workflows
To understand the context of AKT inhibition and the methods used for evaluation, the following diagrams illustrate the AKT signaling pathway and a general experimental workflow for comparing AKT inhibitors.
Figure 1: Simplified representation of the PI3K/AKT/mTOR signaling pathway.
Figure 2: General experimental workflow for the preclinical comparison of AKT inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified AKT isoforms.
Materials:
-
Purified, active AKT1, AKT2, and AKT3 enzymes.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[5]
-
ATP.
-
AKT substrate (e.g., a specific peptide or GSK-3α protein).[18]
-
Test inhibitors (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[5]
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor solution (or DMSO for control).
-
Add 2 µl of diluted AKT enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.[5]
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of AKT inhibitors on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
Test inhibitors (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]
-
Treat the cells with various concentrations of the test inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[20]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of AKT inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID).
-
Cancer cell line for implantation.
-
Matrigel (optional, for co-injection with cells).
-
Test inhibitors formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.[21]
This guide provides a framework for the comparative evaluation of pan-AKT inhibitors. The provided protocols are general and may require optimization based on the specific cell lines, reagents, and experimental conditions used.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD5363 [openinnovation.astrazeneca.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MK-2206 - Wikipedia [en.wikipedia.org]
- 14. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Unveiling the Impact of AKT Inhibition: A Comparative Guide to Downstream Target Modulation
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of kinase inhibition is paramount. This guide provides a comparative analysis of AKT inhibitors, with a focus on confirming the inhibition of downstream targets. While direct, publicly available experimental data for the allosteric inhibitor AKT-IN-26 is limited, we will explore its proposed mechanism and compare it with well-characterized AKT inhibitors, providing a framework for evaluation and supporting experimental data from established alternatives.
The serine/threonine kinase AKT is a central node in a signaling pathway crucial for cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. AKT inhibitors can be broadly categorized by their mechanism of action, primarily as ATP-competitive inhibitors that bind to the kinase domain and allosteric inhibitors that bind to other sites, such as the Pleckstrin homology (PH) domain.
This compound is described as an allosteric inhibitor that binds to the PH domain of AKT. This mode of action is intended to prevent the translocation of AKT to the cell membrane, a critical step for its activation. Consequently, the phosphorylation of AKT itself and its downstream effectors should be inhibited.
Comparative Analysis of AKT Inhibitors
To illustrate the effects of AKT inhibition on downstream targets, this guide presents data from studies on well-documented AKT inhibitors: the allosteric inhibitors MK-2206 and Perifosine, and the ATP-competitive inhibitor Capivasertib. These compounds serve as valuable benchmarks for evaluating the efficacy of any novel AKT inhibitor, including the less-documented this compound.
Quantitative Data Summary
The following table summarizes the inhibitory effects of selected AKT inhibitors on key downstream targets of the AKT signaling pathway. The data is compiled from various preclinical studies and is presented as a percentage of inhibition or fold change in phosphorylation relative to control conditions.
| Inhibitor | Target | Cell Line | Concentration | Inhibition of Phosphorylation | Reference |
| MK-2206 | p-AKT (S473) | ZR75-1 (Breast Cancer) | 240-480 mg/kg (in vivo) | Significant decrease | [1] |
| p-GSK3β (S9) | ZR75-1 (Breast Cancer) | 240-480 mg/kg (in vivo) | Significant decrease | [1] | |
| p-PRAS40 (T246) | ZR75-1 (Breast Cancer) | 240-480 mg/kg (in vivo) | Dose-dependent decrease | [1] | |
| p-S6K | ZR75-1 (Breast Cancer) | 240-480 mg/kg (in vivo) | Dose-dependent decrease | [1] | |
| Perifosine | p-AKT | PC3 (Prostate Cancer) | 10 µM | >50% inhibition | [2] |
| p-GSK3α/β | Multiple | Varies | Decrease | [2] | |
| p-p70S6K | Multiple | Varies | Decrease | [2] | |
| p-4EBP-1 | Multiple | Varies | Decrease | [2] | |
| Capivasertib | p-AKT | PeCa cell lines | 20 µM | Significant downregulation | [3] |
| p-downstream substrates | T47D (Breast Cancer) | Varies | Altered E2F signaling | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to confirm target engagement, the following diagrams are provided.
Caption: AKT Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Confirming AKT Inhibition.
Experimental Protocols
A key method to confirm the inhibition of downstream AKT targets is Western Blotting. This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.
Protocol: Western Blot Analysis of AKT Pathway Inhibition
-
Cell Culture and Treatment:
-
Culture chosen cancer cell lines known to have an activated AKT pathway (e.g., those with PIK3CA mutations or PTEN loss).
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the AKT inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AKT and its downstream targets (e.g., p-AKT Ser473, total AKT, p-GSK3β Ser9, p-mTOR Ser2448, p-S6K Thr389).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the specific inhibitory effect.
-
Conclusion
While the specific inhibitory profile of this compound on downstream targets requires direct experimental validation, its proposed mechanism as a PH domain-binding allosteric inhibitor suggests it would decrease the phosphorylation of key effectors such as GSK3β, mTOR, and S6K. The comparative data from well-studied inhibitors like MK-2206, Perifosine, and Capivasertib provide a clear benchmark for the level of downstream inhibition expected from an effective AKT inhibitor. Researchers evaluating this compound or any novel AKT inhibitor should employ rigorous methods, such as the Western blot protocol detailed above, to confirm target engagement and quantify the impact on the AKT signaling cascade. This systematic approach is essential for the continued development of targeted cancer therapies.
References
- 1. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capivasertib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AKT Inhibitors for Cancer Research and Drug Development
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is one of the most frequent occurrences in human cancers, making AKT a prime therapeutic target.[1][4] This guide provides a comparative overview of prominent AKT inhibitors, presenting key experimental data and methodologies for their evaluation.
The PI3K/AKT/mTOR Signaling Pathway
Activation of the PI3K/AKT/mTOR pathway typically begins with the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[2][5] This activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a docking site on the plasma membrane for proteins with pleckstrin homology (PH) domains, including AKT and PDK1.[5] For full activation, AKT must be phosphorylated at two key sites: threonine 308 (T308) by PDK1 and serine 473 (S473) by the mTORC2 complex.[2][5] Once active, AKT phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3][5][7] The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[7]
Comparative Analysis of Leading AKT Inhibitors
AKT inhibitors are broadly classified into two main categories: ATP-competitive inhibitors, which bind to the kinase domain's ATP-binding pocket, and allosteric inhibitors, which bind to a site distinct from the active site, preventing the conformational changes required for activation.[1][8] Below is a comparison of several clinically relevant AKT inhibitors.
| Inhibitor | Type | Target Isoforms | IC50 (nM, cell-free) | Clinical Phase (Highest) | Key Characteristics |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-AKT (1/2/3) | AKT1: 3, AKT2: 8, AKT3: 8[9] | Phase 3[8][10] | Potent pan-AKT inhibitor; has shown clinical activity with fulvestrant in breast cancer.[1][10] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-AKT (1/2/3) | AKT1: 5, AKT2: 18, AKT3: 8[9] | Phase 3[8] | Highly selective pan-AKT inhibitor with high selectivity over PKA.[9] Investigated in various cancers, including breast and prostate.[1][8] |
| MK-2206 | Allosteric | Pan-AKT (1/2/3) | AKT1: 8, AKT2: 12, AKT3: 65[9] | Phase 2[8][9] | Predominantly an AKT1/2 inhibitor with lower potency for AKT3.[1] One of the most clinically advanced allosteric inhibitors.[8] |
| Afuresertib (GSK2110183) | ATP-Competitive | Pan-AKT (1/2/3) | Ki (nM): AKT1: 0.08, AKT2: 2, AKT3: 2.6[9] | Phase 2[9] | Potent, orally bioavailable inhibitor. |
| Miransertib (ARQ 092) | Allosteric | Pan-AKT (1/2/3) | AKT1: 2.7, AKT2: 14, AKT3: 8.1[9] | Phase 2[8] | Orally bioavailable allosteric inhibitor. |
| Akti-1/2 (Inhibitor VIII) | Allosteric | AKT1/2 Selective | AKT1: 58, AKT2: 210[9] | Preclinical | Highly selective for AKT1/2 over AKT3, which may reduce certain toxicities.[9] |
IC50/Ki values are indicative and can vary between different assay conditions. Data is compiled from multiple sources for comparison.
Key Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy and mechanism of action of AKT inhibitors requires robust and reproducible experimental methods. Below are standardized protocols for two fundamental assays.
This assay directly measures the ability of an inhibitor to block the phosphorylation of AKT, a hallmark of its activation.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87MG glioblastoma or MCF-7 breast cancer) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours to reduce baseline pathway activation. Treat cells with various concentrations of the AKT inhibitor for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[11][12] Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total AKT as a loading control.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of inhibition.
This assay determines the effect of AKT inhibition on cancer cell proliferation and survival.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Drug Treatment: Treat the cells with a serial dilution of the AKT inhibitor. Include a vehicle-only (e.g., DMSO) control.[13]
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Reagent Addition: Add a viability reagent such as WST-1 or the reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.[14] These assays measure metabolic activity, which correlates with the number of viable cells.
-
Signal Measurement: After a 1-4 hour incubation with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the viability against the inhibitor concentration and use a non-linear regression to calculate the IC50 value (the concentration of inhibitor that reduces viability by 50%).
Conclusion
The development of AKT inhibitors represents a significant strategy in targeted cancer therapy. While both ATP-competitive and allosteric inhibitors have demonstrated potent anti-tumor activity, their clinical success often depends on patient selection, combination strategies, and managing on-target toxicities.[1][15] Head-to-head preclinical studies using standardized protocols are crucial for differentiating between candidates and identifying the most promising inhibitors to advance into clinical trials.[16] The data and methodologies presented here provide a foundational guide for researchers dedicated to advancing this critical area of oncology drug development.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. AKT Inhibitors in MBC | Decera Clinical Education [deceraclinical.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating AKT-IN-26 in PTEN-Null Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of a novel AKT inhibitor, AKT-IN-26, in cancer models characterized by the loss of the tumor suppressor PTEN. Due to the absence of publicly available data for a compound specifically named "this compound," this document will serve as a template, drawing on established experimental data from well-characterized AKT inhibitors, such as MK-2206 and Ipatasertib (GDC-0068), to illustrate the validation process.
The loss of PTEN (Phosphatase and Tensin Homolog) is a frequent event in a variety of human cancers, leading to the constitutive activation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a prime target for therapeutic intervention.[1][2][3] AKT inhibitors are designed to block this signaling cascade, thereby inducing apoptosis and inhibiting tumor growth in PTEN-deficient cancers.[4][5][6]
The PI3K/AKT Signaling Pathway in PTEN-Null Cancers
In normal cells, PTEN acts as a crucial negative regulator of the PI3K/AKT pathway by dephosphorylating PIP3. When PTEN is lost, PIP3 accumulates, leading to the recruitment of AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates that promote cell survival and proliferation.
Caption: PI3K/AKT signaling in PTEN-null cancer and the inhibitory action of this compound.
Comparative Efficacy of AKT Inhibitors in PTEN-Null Cancer Cell Lines
The following table summarizes the in vitro activity of representative AKT inhibitors in various PTEN-null cancer cell lines. This data serves as a benchmark for evaluating the potential of this compound.
| Inhibitor | Cancer Type | PTEN Status | IC50 (µM) | Reference |
| MK-2206 | Glioblastoma | Null | ~1-5 | [7] |
| Prostate Cancer | Null | ~2-10 | [4] | |
| Breast Cancer | Null | ~0.5-3 | [8] | |
| Ipatasertib (GDC-0068) | Glioblastoma | Null | ~0.1-0.5 | [9] |
| Prostate Cancer | Null | ~0.2-1 | [9] | |
| Breast Cancer | Null | ~0.05-0.3 | [9] | |
| This compound | Data to be determined | Null | TBD |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are standard protocols for key experiments in the validation of an AKT inhibitor.
Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of this compound on the proliferation of PTEN-null cancer cells.
Methodology:
-
Seed PTEN-null cancer cells (e.g., U87MG, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of AKT and its downstream effectors.
Methodology:
-
Treat PTEN-null cancer cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, phospho-PRAS40, and other relevant downstream targets. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Implant PTEN-null cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule. The control group should receive a vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement in vivo.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for validating a novel AKT inhibitor.
Caption: A stepwise workflow for the preclinical validation of this compound.
Logical Framework for Candidate Selection
The decision to advance an AKT inhibitor for further development depends on a multi-faceted evaluation of its performance against established benchmarks.
Caption: A logical framework for assessing the viability of this compound.
By following this structured approach and generating robust, comparative data, researchers can effectively validate the therapeutic potential of novel AKT inhibitors like this compound in the context of PTEN-null cancers.
References
- 1. AKT inhibition modulates H3K4 demethylase levels in PTEN null prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PTEN–PI3K Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AKT-IN-26: A Guide for Laboratory Professionals
Researchers and drug development professionals handling AKT-IN-26 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of this compound.
Hazard and Exposure Data
Proper handling and disposal of this compound are informed by its hazard profile. The following table summarizes key safety information.
| Hazard Classification | Precautionary Statement | First Aid Measures |
| Acute Oral Toxicity (Category 4)[1] | H302: Harmful if swallowed.[1] P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1)[1] | H400: Very toxic to aquatic life.[1] P273: Avoid release to the environment.[1] | N/A |
| Chronic Aquatic Toxicity (Category 1)[1] | H410: Very toxic to aquatic life with long lasting effects.[1] P391: Collect spillage.[1] | N/A |
| Eye Irritation | H319: Causes serious eye irritation. | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists: Get medical advice/attention. |
| Skin Contact | N/A | If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs: Get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3] |
| Inhalation | N/A | If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Experimental Workflow and Disposal Protocol
The proper disposal of this compound is the final, critical step in the experimental workflow. The following procedure outlines the necessary steps for safe handling and disposal.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
Step-2: Segregation of Waste All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, pipette tips, and empty vials. These should be collected in a designated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Unused solutions or experimental residues containing this compound. These should be collected in a separate, clearly labeled hazardous waste container for liquids.
Step 3: Container Management
-
Use only approved, leak-proof, and chemically resistant containers for waste collection.
-
Never mix solid and liquid waste in the same container.[4]
-
Ensure containers are tightly sealed when not in use.
Step 4: Spill Management In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into a sealed, labeled container for hazardous solid waste.[4]
Step 5: Final Disposal Dispose of all this compound waste through an approved waste disposal plant.[1][3] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not discharge this compound into the environment.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling AKT-IN-26
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of AKT-IN-26 (also known as AZD-26), a potent AKT inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Safety Data
This compound (CAS No. 1357158-81-6) is classified as a hazardous substance.[1] All personnel must be familiar with its safety profile before handling.
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
| Quantitative Toxicity Data | Value | Source |
| Oral LD50 (Rat) | Data not publicly available | GHS Category 4 indicates an LD50 range of 300-2000 mg/kg |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Aquatic Toxicity | H400, H410: Very toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound to minimize exposure.[2]
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-approved nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from splashes and dust. |
| Lab Coat | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator is required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet.[4] | Prevents inhalation of the powdered compound. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for safety and to maintain the integrity of the compound.
Handling
-
Preparation : Before handling, ensure that a designated work area, typically a certified chemical fume hood or a biological safety cabinet, has been prepared. The work surface should be covered with a disposable, plastic-backed absorbent pad.[3]
-
Weighing : When weighing the powdered form of this compound, use a ventilated balance enclosure or perform the task within a chemical fume hood to control airborne particles.
-
Solution Preparation : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Avoidance of Contact : Avoid all direct contact with the skin, eyes, and clothing. Do not inhale the dust or aerosolized solutions.
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years[5] |
| In DMSO Solution | -80°C | Up to 6 months |
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.[1]
-
Store separately from strong acids, alkalis, and oxidizing/reducing agents.[1]
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : All disposable PPE (gloves, gowns, respirator), absorbent pads, and any other solid materials contaminated with this compound should be placed in a dedicated, sealed, and clearly labeled hazardous waste container for cytotoxic agents.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Decontamination and Disposal Procedure
-
Spill Management : In the event of a spill, immediately alert personnel in the area and restrict access. Use a cytotoxic spill kit to contain and clean the spill, following the kit's instructions.[4][6]
-
Surface Decontamination : After handling this compound, decontaminate all work surfaces. This should involve a two-step process: first, cleaning with a detergent solution, followed by rinsing with purified water.[7][8]
-
Equipment Decontamination : Reusable equipment should be thoroughly decontaminated. This may involve washing with a suitable solvent that is known to dissolve this compound, followed by a detergent wash and a final rinse with purified water. The rinsate must be collected as hazardous waste.
-
Final Disposal : All collected hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocol: In Vitro AKT Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on AKT kinase.
Caption: Workflow for an in vitro AKT kinase inhibition assay.
Signaling Pathway
This compound is an allosteric inhibitor of AKT (also known as Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway which is crucial for cell survival, proliferation, and growth.
Caption: Simplified PI3K/AKT signaling pathway showing the point of inhibition by this compound.
References
- 1. AZD-26(AKT-IN-1)|1357158-81-6|MSDS [dcchemicals.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. adipogen.com [adipogen.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. apopc.asia [apopc.asia]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
